molecular formula C30H39N3O7 B6318453 Z-Leu-Leu-Tyr-COCHO

Z-Leu-Leu-Tyr-COCHO

货号: B6318453
分子量: 553.6 g/mol
InChI 键: HKFKZFVHAUUKCW-GSDHBNRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Leu-Leu-Tyr-COCHO is a useful research compound. Its molecular formula is C30H39N3O7 and its molecular weight is 553.6 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Leu-Leu-Tyr-a-keto aldehyde is 553.27880059 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFKZFVHAUUKCW-GSDHBNRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Proteasome Inhibitory Function of Z-Leu-Leu-Tyr-COCHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proteasome inhibitory function of the peptide aldehyde Z-Leu-Leu-Tyr-COCHO. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways affected by its activity. Due to the limited availability of studies specifically detailing the biochemical and cellular effects of this compound, this guide combines the known specific data for this compound with established, representative protocols and pathways for potent peptide aldehyde proteasome inhibitors.

Introduction to this compound as a Proteasome Inhibitor

This compound, also known as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-tyrosinal, is a potent, cell-permeable, and reversible inhibitor of the proteasome. Its structure, featuring a C-terminal aldehyde group, allows it to form a hemiacetal adduct with the active site threonine residue of the proteasome's catalytic subunits. This interaction is characteristic of peptide aldehyde inhibitors and is responsible for their inhibitory effect.

The primary target of this compound is the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is mediated by the β5 subunit. This specificity is crucial for its function, as the chymotrypsin-like activity is the most prominent and is central to the degradation of a wide array of cellular proteins.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified, providing key metrics for its efficacy. The available data is summarized in the table below.

ParameterValueTargetCell LineReference
Ki 3.0 nMChymotrypsin-like activityN/A (Enzymatic Assay)[1]
ED50 1.1 nMCell Growth InhibitionHuman HL-60 cells

Note: The Ki value represents the inhibitor constant, indicating a high affinity of this compound for the chymotrypsin-like site of the proteasome. The ED50 value reflects the effective dose required to inhibit the growth of 50% of the HL-60 cells in culture.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While specific protocols for this compound are not extensively published, the following are standard and widely accepted methods for characterizing proteasome inhibitors of this class.

In Vitro Proteasome Activity Assay (Ki Determination)

This protocol describes a fluorometric assay to determine the inhibitor constant (Ki) of a compound against the chymotrypsin-like activity of the purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • This compound

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% (w/v) SDS

  • DMSO for inhibitor dilution

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In a 96-well plate, add the purified 20S proteasome to the Assay Buffer.

  • Add the different concentrations of this compound to the wells containing the proteasome and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate, Suc-Leu-Leu-Val-Tyr-AMC, to each well.

  • Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The fluorescence is generated by the cleavage of the AMC group from the substrate.

  • Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) to the Ki, the concentration of the substrate, and its Michaelis-Menten constant (Km).

Cell-Based Apoptosis Assay (Flow Cytometry)

This protocol details a method to assess the induction of apoptosis in a cell line (e.g., human HL-60 promyelocytic leukemia cells) following treatment with this compound.

Materials:

  • Human HL-60 cells

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium to the desired density.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).

  • Harvest the cells by centrifugation and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The PI will stain the DNA, and the fluorescence intensity will be proportional to the DNA content. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

  • Quantify the percentage of cells in the sub-G1 phase to determine the extent of apoptosis.

Signaling Pathways and Cellular Effects

Inhibition of the proteasome by this compound disrupts cellular protein homeostasis, leading to the accumulation of proteins that are normally degraded. This has profound effects on several critical signaling pathways, most notably those controlling cell cycle progression, apoptosis, and inflammation.

Induction of Apoptosis

Proteasome inhibitors are well-known inducers of apoptosis in cancer cells. The accumulation of pro-apoptotic proteins and the stabilization of tumor suppressors are key mechanisms. While the specific apoptotic pathway initiated by this compound has not been fully elucidated, the general mechanism for potent proteasome inhibitors involves the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway ZLLyCOCHO This compound Proteasome 26S Proteasome ZLLyCOCHO->Proteasome Inhibition ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak, Noxa) Proteasome->ProApoptotic Degradation Mitochondrion Mitochondrion ProApoptotic->Mitochondrion Activation AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleavage & Activation ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Apoptosis induction by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors are master regulators of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active. Its activation depends on the proteasomal degradation of its inhibitor, IκBα. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory signaling.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation pIkB p-IκBα Ub Ubiquitination pIkB->Ub Proteasome 26S Proteasome Ub->Proteasome Degradation ZLLyCOCHO This compound ZLLyCOCHO->Proteasome Inhibition NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Survival) Nucleus->GeneExpression Activation IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB_NFkB->NFkB Release

Caption: Inhibition of NF-κB signaling by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HL-60) start->cell_culture treatment Treatment with This compound cell_culture->treatment apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (Caspase Cleavage, IκBα levels) treatment->western_blot nfkb_assay NF-κB Activity Assay (Reporter Gene) treatment->nfkb_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Caption: Workflow for cellular analysis of this compound.

Conclusion

This compound is a highly potent inhibitor of the proteasome's chymotrypsin-like activity. Its ability to induce apoptosis and inhibit pro-survival signaling pathways like NF-κB makes it a valuable tool for cancer research and a potential lead compound for drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation and characterization of this and similar proteasome inhibitors. Further research is warranted to fully delineate the specific molecular consequences of this compound treatment in various cellular contexts.

References

Z-Leu-Leu-Tyr-COCHO: A Technical Guide to a Potent Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Leu-Leu-Tyr-COCHO, a potent peptide aldehyde inhibitor of the proteasome. This document consolidates key chemical and biological data, experimental methodologies, and relevant pathway information to support its application in research and drug discovery.

Core Chemical and Physical Properties

This compound, with the CAS Number 204649-66-1, is a synthetic peptide derivative designed for high-affinity inhibition of the proteasome's chymotrypsin-like activity.[1][2][3] A summary of its key quantitative properties is presented in Table 1 for easy reference.

PropertyValueSource
CAS Number 204649-66-1[1][2][3]
Molecular Formula C30H39N3O7[1][2]
Molecular Weight 553.65 g/mol [1]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 813.3 ± 65.0 °C at 760 mmHg[1]
Flash Point 445.6 ± 34.3 °C[1]
LogP 4.87[1]
Storage Temperature -20°C[3]

Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway

This compound exerts its biological effect through the potent and specific inhibition of the chymotrypsin-like activity of the 26S proteasome, with a reported inhibition constant (Ki) of 3.0 nM.[1][2][4] The proteasome is a critical component of the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[5] The UPS plays a crucial role in the removal of misfolded or damaged proteins and the controlled degradation of regulatory proteins involved in key cellular processes such as cell cycle progression, signal transduction, and apoptosis.

The 26S proteasome complex consists of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles. The 20S core has three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide-hydrolyzing).[5][6] this compound specifically targets the chymotrypsin-like activity, which is responsible for cleaving peptides after large hydrophobic residues. By inhibiting this activity, this compound can lead to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and potentially inducing apoptosis in rapidly dividing cells, such as cancer cells.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway Inhibition cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Target Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Binding Proteasome_19S 19S Regulatory Particle Proteasome_20S 20S Core Particle Peptides Peptides Proteasome_26S->Peptides Degradation Inhibitor This compound Inhibitor->Proteasome_26S Inhibition of Chymotrypsin-like Activity

Caption: Inhibition of the 26S proteasome by this compound.

Experimental Protocols: Proteasome Chymotrypsin-like Activity Assay

The following is a generalized protocol for determining the inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome in cell lysates, based on commonly used fluorogenic assays.

1. Materials and Reagents:

  • Cell Culture: Human cancer cell line (e.g., HeLa, Jurkat)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.5 mM DTT, and protease inhibitor cocktail (without proteasome inhibitors).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol.

  • Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Prepare a 50 mM stock solution in DMSO.

  • Inhibitor: this compound. Prepare a stock solution in DMSO.

  • Positive Control Inhibitor: MG-132. Prepare a stock solution in DMSO.

  • Protein Quantification Assay: BCA or Bradford assay kit.

  • Instrumentation: Fluorometer or microplate reader capable of excitation at ~380 nm and emission at ~460 nm.

2. Preparation of Cell Lysates:

  • Culture cells to ~80-90% confluency.

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication or multiple freeze-thaw cycles.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Store the lysate in aliquots at -80°C until use.

3. Assay Procedure:

  • Thaw cell lysate on ice and dilute to a working concentration (e.g., 1-2 µg/µL) with assay buffer.

  • In a 96-well black microplate, add the following to triplicate wells:

    • Vehicle Control: Diluted cell lysate + DMSO (to match the final solvent concentration of the inhibitor wells).

    • Inhibitor Wells: Diluted cell lysate + varying concentrations of this compound.

    • Positive Control: Diluted cell lysate + a known concentration of MG-132 (e.g., 20 µM).

    • Blank: Assay buffer only (for substrate auto-hydrolysis).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

  • Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to the desired final concentration (e.g., 100 µM) in pre-warmed assay buffer.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately place the plate in the fluorometer pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings every 5-15 minutes.

4. Data Analysis:

  • Subtract the fluorescence readings of the blank wells from all other wells.

  • For each well, calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

  • Normalize the activity of the inhibitor-treated wells to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental_Workflow Proteasome Inhibition Assay Workflow A Cell Culture & Harvesting B Cell Lysis & Protein Quantification A->B C Assay Plate Setup (Lysate, Inhibitor, Controls) B->C D Pre-incubation (37°C, 15-30 min) C->D E Addition of Fluorogenic Substrate (Suc-LLVY-AMC) D->E F Kinetic Fluorescence Measurement (Ex/Em: 380/460 nm) E->F G Data Analysis (Rate Calculation, IC50 Determination) F->G

Caption: Workflow for assessing proteasome inhibition.

References

In-Depth Technical Guide: Inhibition of Chymotrypsin-Like Activity by Z-Leu-Leu-Tyr-COCHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses multiple peptidase activities, with the chymotrypsin-like (CT-L) activity, primarily mediated by the β5 subunit, being a key target for therapeutic intervention, particularly in oncology. Z-Leu-Leu-Tyr-COCHO is a potent, reversible, and slow-binding peptide aldehyde inhibitor of the proteasome's chymotrypsin-like activity.[1] This technical guide provides a comprehensive overview of the inhibition of chymotrypsin-like activity by this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and inhibitory mechanisms.

Quantitative Inhibition Data

The inhibitory potency of this compound against the chymotrypsin-like activity of the proteasome has been quantified, highlighting its efficacy as a research tool and potential therapeutic lead.

InhibitorTargetInhibition Constant (Kᵢ)Reference
This compoundChymotrypsin-like activity of the proteasome3.0 nM[1][2][3]

Experimental Protocols

The determination of the inhibitory kinetics of this compound involves specific assays to measure the chymotrypsin-like activity of the 20S proteasome. As a slow-binding inhibitor, the experimental design must account for the time-dependent nature of the inhibition.

Protocol: Determination of the Inhibition Constant (Kᵢ) for a Slow-Binding Inhibitor

This protocol outlines the general methodology for determining the inhibition constant (Kᵢ) of a slow-binding inhibitor like this compound against the 20S proteasome's chymotrypsin-like activity.

Materials:

  • Purified 20S proteasome

  • This compound

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 20S proteasome in assay buffer.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final inhibitor concentrations.

    • Prepare a stock solution of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC in DMSO. Dilute in assay buffer to the desired final concentration (typically at or below the Kₘ value).

  • Assay Setup:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the desired concentration of this compound to the respective wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the 20S proteasome to each well.

  • Pre-incubation and Reaction Initiation:

    • Due to the slow-binding nature of the inhibitor, pre-incubate the enzyme and inhibitor for various time points to allow for the establishment of the E-I complex equilibrium.

    • Following pre-incubation, initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity over time (kinetic mode) at regular intervals. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial velocity (v₀) of the reaction from the linear phase of the progress curve.

    • Plot the initial velocities against the corresponding inhibitor concentrations.

    • For slow-binding inhibitors, the data is typically fitted to the Morrison equation for tight-binding inhibitors or other appropriate models that account for the slow onset of inhibition to determine the Kᵢ value.

Signaling Pathways and Mechanisms

The Ubiquitin-Proteasome Pathway

This compound exerts its effect by targeting the 20S proteasome, a central component of the ubiquitin-proteasome pathway. This pathway is the primary mechanism for the degradation of most intracellular proteins, thereby regulating a vast array of cellular functions.

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Protein Ubiquitination cluster_Proteasome Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Poly-Ub chain Substrate Target Protein Substrate->E3 Proteasome_26S 26S Proteasome PolyUb_Substrate->Proteasome_26S Proteasome_20S 20S Proteasome (Catalytic Core) Proteasome_26S->Proteasome_20S Peptides Peptides Proteasome_20S->Peptides Protein Degradation Inhibitor This compound Inhibitor->Proteasome_20S Inhibition of Chymotrypsin-like Activity

Caption: The Ubiquitin-Proteasome Pathway and the site of action of this compound.

Mechanism of Slow-Binding Inhibition

This compound is characterized as a slow-binding inhibitor. This mode of inhibition involves a two-step process where an initial, rapidly formed enzyme-inhibitor complex (E·I) undergoes a slow conformational change to a more tightly bound complex (E*·I).

Slow_Binding_Inhibition E_plus_I Enzyme (E) + Inhibitor (I) EI Initial Encounter Complex (E·I) E_plus_I->EI k_on (fast) EI->E_plus_I k_off (fast) E_star_I Tight-Binding Complex (E*·I) EI->E_star_I k_forward (slow) E_star_I->EI k_reverse (slow)

Caption: A schematic representation of the two-step mechanism of slow-binding inhibition.

Conclusion

This compound is a valuable tool for studying the chymotrypsin-like activity of the proteasome. Its high potency and slow-binding kinetics make it a subject of interest for understanding the intricate mechanisms of proteasome function and for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. Further research is warranted to elucidate the broader cellular effects of this specific inhibitor and to explore its full therapeutic potential.

References

The Role of Z-Leu-Leu-Tyr-COCHO in Ubiquitin-Proteasome System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Leu-Leu-Tyr-COCHO, a potent inhibitor of the ubiquitin-proteasome system (UPS). It details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its use in research, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also known as Z-Leu-Leu-Tyr-α-ketoaldehyde, is a peptide aldehyde that acts as a highly effective inhibitor of the proteasome, a critical component of the ubiquitin-proteasome system. The UPS is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making proteasome inhibitors like this compound valuable tools for both basic research and drug discovery.

Mechanism of Action

This compound primarily functions by inhibiting the chymotrypsin-like (CT-L) activity of the 26S proteasome. The 26S proteasome is a large, multi-catalytic complex responsible for degrading ubiquitinated proteins. It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidylglutamyl peptide-hydrolyzing). This compound has been shown to be a potent inhibitor of the chymotrypsin-like activity, which is often the rate-limiting step in protein degradation.[1][2][3][4][5] Some evidence suggests that, unlike more specific inhibitors, it can strongly inhibit all three catalytic activities of the proteasome.[6] The aldehyde group in its structure is key to its inhibitory function, forming a reversible covalent bond with the active site threonine residue of the proteasome's β-subunits.

Quantitative Data

Parameter Value Target
Inhibition Constant (Ki)3.0 nMChymotrypsin-like activity of the proteasome

Table 1: Inhibitory Potency of this compound.[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS)

The following diagram illustrates the general workflow of the ubiquitin-proteasome system, the target of this compound.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 Ub Transfer PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition and Degradation Peptides Peptides Proteasome->Peptides Protein Fragments Inhibitor This compound Inhibitor->Proteasome Inhibition NFkB_Pathway Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkB_p50_p65 IκB-p50-p65 (Inactive NF-κB) IKK->IkB_p50_p65 Phosphorylation p_IkB_p50_p65 p-IκB-p50-p65 Ub_p_IkB Ubiquitinated p-IκB p_IkB_p50_p65->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome p50_p65 p50-p65 (Active NF-κB) Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Proteasome->p50_p65 IκB Degradation Inhibitor This compound Inhibitor->Proteasome Inhibition Apoptosis_Pathway Proteasome_Inhibition Proteasome Inhibition (this compound) Pro_Apoptotic Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome_Inhibition->Pro_Apoptotic Cell_Cycle Cell Cycle Arrest Proteasome_Inhibition->Cell_Cycle ER_Stress ER Stress (Unfolded Protein Response) Proteasome_Inhibition->ER_Stress Mitochondria Mitochondrial Dysfunction Pro_Apoptotic->Mitochondria Caspase_Activation Caspase Activation Cell_Cycle->Caspase_Activation ER_Stress->Mitochondria Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Library Compound Library Primary_Screen Primary Screen (e.g., Proteasome Activity Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response and IC50 Determination Hits->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell Viability, Western Blot) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

References

Z-Leu-Leu-Tyr-COCHO: A Technical Guide to its Function as a Calpain and Cathepsin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO, also known as Benzyloxycarbonyl-Leucyl-leucyl-tyrosinal, is a peptide aldehyde that has been identified as a potent inhibitor of the chymotrypsin-like activity of the proteasome, with a reported Ki value of 3.0 nM[1]. While it is structurally similar to other peptide aldehydes known to inhibit cysteine proteases, specific quantitative data on its direct inhibition of calpains and cathepsins is limited in publicly available literature. However, based on the activity of analogous compounds, this compound is predicted to be an effective inhibitor of these enzyme families. This technical guide synthesizes the available information on this compound and related compounds to provide a comprehensive overview of its potential as a dual calpain and cathepsin inhibitor for research and drug development.

The therapeutic potential of inhibiting calpains and cathepsins is significant, as their dysregulation is implicated in a range of pathologies including neurodegenerative diseases, cancer, and inflammatory disorders[2]. This document provides a detailed look at the mechanism of action, inhibitory profiles of similar compounds, relevant signaling pathways, and experimental protocols for assessing the inhibitory activity of this compound.

**Mechanism of Action

As a peptide aldehyde, this compound is anticipated to act as a reversible, covalent inhibitor of cysteine proteases like calpains and cathepsins. The aldehyde functional group is electrophilic and reacts with the nucleophilic thiol group of the active site cysteine residue in the target enzyme. This reaction forms a transient, covalent hemiacetal adduct, which effectively blocks the active site and prevents substrate binding and cleavage. This inhibition is typically reversible, allowing for dynamic regulation of enzyme activity.

G Mechanism of Reversible Covalent Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Complex Enzyme-SH Active Site Cysteine (Enzyme-SH) Hemiacetal Hemiacetal Adduct (Enzyme-S-CH(OH)-Inhibitor) Enzyme-SH->Hemiacetal Nucleophilic Attack Inhibitor-CHO This compound (Peptide Aldehyde) Hemiacetal->Enzyme-SH Reversal

Caption: Reversible covalent inhibition by a peptide aldehyde.

Data Presentation: Inhibitory Activity

Table 1: Inhibitory Activity of this compound

Target EnzymeInhibitorKi (nM)
Chymotrypsin-like activity of the proteasomeThis compound3.0[1]

Table 2: Inhibitory Activity of Analogous Peptide Aldehydes

Target EnzymeInhibitorIC50 (nM)Ki (nM)
Rat Liver Cathepsin BZ-Leu-Leu-Leu-CHO88-
Rat Liver Cathepsin LZ-Leu-Leu-Leu-CHO163-
Calpain I (μ-calpain)Ac-Leu-Leu-Nle-CHO (ALLN)-190
Calpain II (m-calpain)Ac-Leu-Leu-Nle-CHO (ALLN)-220
Cathepsin LAc-Leu-Leu-Nle-CHO (ALLN)-0.5

Signaling Pathways

Calpains and cathepsins are key players in a multitude of cellular signaling pathways. Their aberrant activity is often associated with disease progression.

Calpain Signaling in Neurodegeneration

Calpains are calcium-activated neutral proteases that, when overactivated, contribute to neuronal damage in neurodegenerative diseases. They cleave a variety of substrates, including cytoskeletal proteins and signaling molecules, leading to synaptic dysfunction and cell death.

G Calpain Signaling in Neurodegeneration Ca_influx ↑ Intracellular Ca2+ Calpain_activation Calpain Activation Ca_influx->Calpain_activation Substrate_cleavage Substrate Cleavage Calpain_activation->Substrate_cleavage Cytoskeletal_disruption Cytoskeletal Disruption Substrate_cleavage->Cytoskeletal_disruption Synaptic_dysfunction Synaptic Dysfunction Substrate_cleavage->Synaptic_dysfunction Apoptosis Apoptosis Substrate_cleavage->Apoptosis ZLLyCHO This compound ZLLyCHO->Calpain_activation Inhibition

Caption: Calpain activation and its role in neurodegeneration.

Cathepsin Signaling in Apoptosis

Lysosomal cathepsins, when released into the cytosol, can initiate a cascade of events leading to apoptosis. They can cleave pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

G Cathepsin-Mediated Apoptosis Lysosomal_damage Lysosomal Membrane Permeabilization Cathepsin_release Cathepsin Release (e.g., Cathepsin B, L) Lysosomal_damage->Cathepsin_release Bid_cleavage Bid Cleavage to tBid Cathepsin_release->Bid_cleavage MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bid_cleavage->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Caspase_activation Caspase Activation Cytochrome_c_release->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis ZLLyCHO This compound ZLLyCHO->Cathepsin_release Inhibition

Caption: Role of cytosolic cathepsins in initiating apoptosis.

The Calpain-Cathepsin Hypothesis in Crosstalk

In certain pathological conditions, there is significant crosstalk between the calpain and cathepsin systems. The "calpain-cathepsin hypothesis" suggests that calpain activation can lead to lysosomal membrane destabilization, causing the release of cathepsins into the cytosol, thereby amplifying the proteolytic cascade and cellular damage.

G Calpain-Cathepsin Crosstalk Initial_insult Cellular Stress / Injury Ca_influx ↑ Intracellular Ca2+ Initial_insult->Ca_influx Calpain_activation Calpain Activation Ca_influx->Calpain_activation Lysosomal_damage Lysosomal Membrane Permeabilization Calpain_activation->Lysosomal_damage Cell_death Cell Death Calpain_activation->Cell_death Direct Substrate Cleavage Cathepsin_release Cathepsin Release Lysosomal_damage->Cathepsin_release Cathepsin_release->Cell_death Apoptotic Signaling ZLLyCHO This compound ZLLyCHO->Calpain_activation ZLLyCHO->Cathepsin_release

Caption: The interplay between calpain and cathepsin activation.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory potential of this compound against calpain and cathepsin activity.

Fluorometric Calpain Inhibition Assay

This protocol describes a method for measuring calpain inhibition using a fluorogenic substrate.

1. Materials and Reagents:

  • Purified calpain I or II

  • This compound (or other inhibitor)

  • Calpain Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM β-mercaptoethanol

  • Activation Buffer: 100 mM CaCl2

  • Fluorogenic Calpain Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) or Ac-Leu-Leu-Tyr-AFC (Ac-LLY-AFC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission: ~380/460 nm for AMC, ~400/505 nm for AFC)

2. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of Calpain Assay Buffer to each well.

  • Add 10 µL of various concentrations of the inhibitor (diluted in assay buffer) to the sample wells. Add 10 µL of assay buffer to the control wells.

  • Add 10 µL of purified calpain enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of Activation Buffer (to a final concentration of 10 mM CaCl2) followed immediately by 10 µL of the fluorogenic substrate.

  • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.

G Calpain Inhibition Assay Workflow Prepare_reagents Prepare Reagents and Inhibitor Dilutions Plate_setup Add Buffer, Inhibitor, and Calpain to 96-well Plate Prepare_reagents->Plate_setup Pre_incubation Pre-incubate at 37°C Plate_setup->Pre_incubation Reaction_initiation Add CaCl2 and Fluorogenic Substrate Pre_incubation->Reaction_initiation Measurement Kinetic Fluorescence Measurement Reaction_initiation->Measurement Data_analysis Calculate IC50 Measurement->Data_analysis G Cathepsin L Inhibition Assay Workflow Prepare_reagents Prepare Reagents and Inhibitor Dilutions Plate_setup Add Buffer, Inhibitor, and Cathepsin L to 96-well Plate Prepare_reagents->Plate_setup Pre_incubation Pre-incubate at RT Plate_setup->Pre_incubation Reaction_initiation Add Fluorogenic Substrate Pre_incubation->Reaction_initiation Measurement Kinetic Fluorescence Measurement Reaction_initiation->Measurement Data_analysis Calculate IC50 Measurement->Data_analysis

References

Specificity of Z-Leu-Leu-Tyr-COCHO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the peptide aldehyde inhibitor, Z-Leu-Leu-Tyr-COCHO. It is designed to be a core resource for researchers and professionals involved in drug development and cellular biology, offering detailed data, experimental protocols, and visual representations of its molecular interactions and effects on signaling pathways.

Core Inhibitory Profile

This compound is a potent, reversible, and slow-binding inhibitor primarily targeting the chymotrypsin-like activity of the 20S proteasome.[1][2] Its high affinity for this enzymatic site makes it a valuable tool for studying the ubiquitin-proteasome system and its role in various cellular processes. While its primary target is well-established, it is also reported to exhibit inhibitory effects on other proteases, notably calpains.

Data Presentation: Inhibitory Specificity

The following table summarizes the known quantitative and qualitative inhibitory data for this compound against various proteases.

Target EnzymeSubunit/IsoformInhibitory Constant (Ki)Inhibitory Concentration (IC50)Notes
Proteasome Chymotrypsin-like (β5)3.0 nM[1][2]Not ReportedSlow-binding reversible inhibitor.
Trypsin-like (β2)Not ReportedNot ReportedInhibition is reported to be significantly less potent than for the chymotrypsin-like activity.
Caspase-like (β1)Not ReportedNot ReportedInhibition is reported to be significantly less potent than for the chymotrypsin-like activity.
Calpain Not SpecifiedNot ReportedNot ReportedReported as a calpain inhibitor, but quantitative data on specific isoforms (e.g., µ-calpain, m-calpain) is not readily available. A related compound, Z-Leu-Leu-Tyr-fluoromethylketone, is also described as a calpain inhibitor.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assessing the inhibitory activity of this compound.

In Vitro Proteasome Chymotrypsin-Like Activity Inhibition Assay

This protocol outlines the determination of the inhibitory constant (Ki) for this compound against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified human 20S proteasome

  • This compound

  • Fluorogenic substrate: Suc-Leu-Leu-Val-Tyr-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA

  • DMSO (for dissolving inhibitor and substrate)

  • Black 96-well microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Suc-Leu-Leu-Val-Tyr-AMC in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 10 µL of the diluted this compound solutions to the respective wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO.

    • Add 20 µL of a pre-diluted solution of 20S proteasome in Assay Buffer to all wells.

  • Pre-incubation (for slow-binding inhibitors):

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium. This step is critical for slow-binding inhibitors like this compound.

  • Reaction Initiation:

    • Add 20 µL of the Suc-Leu-Leu-Val-Tyr-AMC substrate solution to each well to initiate the reaction. The final substrate concentration should be near its Km value for the enzyme.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the initial velocities against the inhibitor concentrations.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibitors, especially for reversible inhibitors, or use specialized software for analyzing slow-binding inhibition kinetics by fitting the full progress curves to the appropriate equations.[4][5][6][7]

In Vitro Calpain Activity Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on calpain activity.

Materials:

  • Purified calpain (e.g., µ- or m-calpain)

  • This compound

  • Fluorogenic substrate: Suc-Leu-Leu-Tyr-AMC or Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA, 10 mM DTT

  • CaCl₂ solution

  • DMSO

  • Black 96-well microplate

  • Fluorometric microplate reader (for AFC: Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • Assay Setup:

    • To each well, add the diluted inhibitor solutions.

    • Add the purified calpain enzyme solution to each well.

    • Include a control with no inhibitor.

  • Enzyme Activation and Inhibition:

    • Add CaCl₂ solution to each well to activate the calpain. The final concentration of CaCl₂ should be optimized for the specific calpain isoform.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells.

  • Measurement:

    • Measure the fluorescence kinetically over time.

  • Data Analysis:

    • Calculate the reaction rates and determine the IC50 and/or Ki values as described for the proteasome assay.

Mandatory Visualizations

Signaling Pathway: Inhibition of the NF-κB Pathway

Proteasome inhibitors like this compound block the degradation of IκBα, the inhibitory protein of the transcription factor NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active releases Ub Ubiquitin IkBa_p->Ub ubiquitination Proteasome 20S Proteasome Ub->Proteasome targets for degradation Proteasome->IkBa_p degrades p-IκBα NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates to Z_LLT_COCHO This compound Z_LLT_COCHO->Proteasome inhibits DNA DNA (κB sites) NFkB_nuc->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow: Determination of Inhibitory Constant (Ki)

The following workflow illustrates the key steps in determining the Ki of this compound for a target protease.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Pre-incubate enzyme with inhibitor (slow-binding) A->C B Prepare enzyme and fluorogenic substrate solutions B->C D Initiate reaction with substrate C->D E Measure fluorescence kinetically D->E F Calculate initial velocities E->F G Plot dose-response curve (Velocity vs. [Inhibitor]) F->G H Determine IC50 value G->H I Calculate Ki using Cheng-Prusoff or slow- binding kinetics equations H->I

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

Logical Relationship: Specificity Profile

This diagram illustrates the known specificity of this compound, highlighting its primary target and secondary interactions.

Specificity_Profile Inhibitor This compound Proteasome Proteasome Inhibitor->Proteasome Primary Target Calpains Calpains Inhibitor->Calpains Secondary Target (Qualitative) ChymotrypsinLike Chymotrypsin-like (β5) Proteasome->ChymotrypsinLike High Potency (Ki = 3.0 nM) TrypsinLike Trypsin-like (β2) Proteasome->TrypsinLike Low Potency CaspaseLike Caspase-like (β1) Proteasome->CaspaseLike Low Potency

Caption: Specificity profile of this compound.

References

Preliminary In Vitro Studies of Z-Leu-Leu-Tyr-COCHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies involving the peptide aldehyde, Z-Leu-Leu-Tyr-COCHO. This molecule is a potent and specific inhibitor of the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). This document outlines the core mechanism of action, provides detailed experimental protocols for its characterization, summarizes key quantitative data, and illustrates its impact on relevant cellular signaling pathways.

Core Concepts: The Ubiquitin-Proteasome System and this compound

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis, regulating cell cycle progression, modulating signal transduction, and controlling immune responses. The 20S proteasome, the catalytic core of the larger 26S proteasome complex, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.

This compound is a synthetic peptide aldehyde designed to specifically target the chymotrypsin-like activity of the proteasome. Its structure mimics the natural substrate of this enzymatic site, allowing it to bind with high affinity and inhibit its function.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized by its inhibition constant (Ki). The following table summarizes the key quantitative data for this inhibitor.

ParameterValueDescription
Ki 3.0 nM[1][2]Inhibition constant against the chymotrypsin-like activity of the 20S proteasome. This value indicates a high binding affinity of the inhibitor to its target.
Molecular Formula C30H39N3O7[1]The chemical formula of this compound.
CAS Number 204649-66-1[1]The unique Chemical Abstracts Service registry number for this compound.

Experimental Protocols

A fundamental in vitro experiment to characterize the activity of this compound is the proteasome chymotrypsin-like activity assay. This assay typically utilizes a fluorogenic substrate that, when cleaved by the proteasome, releases a fluorescent molecule.

Protocol: In Vitro Proteasome Chymotrypsin-Like Activity Assay

Objective: To determine the inhibitory effect of this compound on the chymotrypsin-like activity of purified 20S proteasome or cell lysates.

Materials:

  • Purified 20S proteasome or cell lysate containing active proteasomes.

  • This compound.

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC or Suc-LLVY-R110).

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Purified 20S proteasome or cell lysate.

      • This compound at various concentrations (or vehicle control - DMSO).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Initiation of Reaction:

    • Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The inhibition of the proteasome by this compound has significant downstream effects on various cellular signaling pathways.

The Ubiquitin-Proteasome Pathway

This compound directly inhibits the catalytic activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins that would normally be degraded.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitination cluster_1 Proteasomal Degradation Target Protein Target Protein E1 (Ubiquitin-activating enzyme) E1 (Ubiquitin-activating enzyme) Target Protein->E1 (Ubiquitin-activating enzyme) ATP Polyubiquitinated Protein Polyubiquitinated Protein E2 (Ubiquitin-conjugating enzyme) E2 (Ubiquitin-conjugating enzyme) E1 (Ubiquitin-activating enzyme)->E2 (Ubiquitin-conjugating enzyme) E3 (Ubiquitin ligase) E3 (Ubiquitin ligase) E2 (Ubiquitin-conjugating enzyme)->E3 (Ubiquitin ligase) E3 (Ubiquitin ligase)->Polyubiquitinated Protein Ubiquitin Ubiquitin Ubiquitin->E1 (Ubiquitin-activating enzyme) 19S Regulatory Particle 19S Regulatory Particle Polyubiquitinated Protein->19S Regulatory Particle 26S Proteasome 26S Proteasome 20S Proteasome (Catalytic Core) 20S Proteasome (Catalytic Core) Peptides Peptides 20S Proteasome (Catalytic Core)->Peptides Degradation 19S Regulatory Particle->20S Proteasome (Catalytic Core) This compound This compound This compound->20S Proteasome (Catalytic Core) Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex Activation IkBa IkBa IKK Complex->IkBa Phosphorylation Ubiquitination Ubiquitination IkBa->Ubiquitination NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkBa-NF-kB Complex IkBa NF-kB IkBa-NF-kB Complex->NF-kB Release Proteasome Proteasome Ubiquitination->Proteasome Degradation This compound This compound This compound->Proteasome Inhibition Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Activation

References

Methodological & Application

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent, cell-permeable peptide aldehyde that functions as a dual inhibitor of the proteasome and calpain. It specifically targets the chymotrypsin-like activity of the proteasome, a key player in cellular protein degradation and homeostasis. By inhibiting the proteasome, this compound can induce the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis. Additionally, its inhibitory action on calpains, a family of calcium-dependent cysteine proteases, contributes to its effects on cell signaling and cell death pathways. These properties make this compound a valuable tool for studying protein degradation pathways and for investigating potential therapeutic strategies in cancer and other diseases characterized by dysregulated protein homeostasis.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key cellular protease systems: the proteasome and calpains.

  • Proteasome Inhibition: The 26S proteasome is a large protein complex responsible for the degradation of most intracellular proteins, including those involved in cell cycle regulation and apoptosis. This compound potently inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core particle. This inhibition prevents the degradation of proteins tagged with ubiquitin, leading to their accumulation. The buildup of these proteins, particularly cell cycle regulators like cyclins and tumor suppressors like p53, can trigger cell cycle arrest and initiate the apoptotic cascade.

  • Calpain Inhibition: Calpains are a family of calcium-activated neutral cysteine proteases involved in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity is implicated in several pathological conditions. This compound can inhibit calpain activity, which may contribute to its overall cellular effects, including the modulation of apoptotic pathways.

The dual inhibition of both the proteasome and calpains can lead to a synergistic induction of apoptosis in susceptible cells.

Signaling Pathway of this compound ZLLT This compound Proteasome 26S Proteasome (Chymotrypsin-like activity) ZLLT->Proteasome Inhibits Calpain Calpain ZLLT->Calpain Inhibits UbProteins Ubiquitinated Proteins (e.g., p53, Cyclins) Proteasome->UbProteins Degrades CellSignaling Modulation of Cell Signaling Calpain->CellSignaling Regulates CellCycle Cell Cycle Arrest UbProteins->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to CellSignaling->Apoptosis Contributes to

Signaling Pathway of this compound

Data Presentation

The following table summarizes the inhibitory activity of this compound and the cytotoxic effects of similar peptide aldehydes on various cancer cell lines. This data is provided to guide researchers in selecting appropriate starting concentrations for their experiments.

CompoundTarget/AssayCell LineIC50 / KiIncubation Time
This compound Proteasome (Chymotrypsin-like)-Ki: 3.0 nM-
Peptide Aldehyde 1Cytotoxicity (MTT Assay)HTB-26 (Breast Cancer)10 - 50 µM[1]72 hours[1]
Peptide Aldehyde 1Cytotoxicity (MTT Assay)PC-3 (Prostate Cancer)10 - 50 µM[1]72 hours[1]
Peptide Aldehyde 1Cytotoxicity (MTT Assay)HepG2 (Liver Cancer)10 - 50 µM[1]72 hours[1]
Peptide Aldehyde 2Cytotoxicity (MTT Assay)HCT116 (Colon Cancer)22.4 µM[1]72 hours[1]
Peptide Aldehyde 3Cytotoxicity (MTT Assay)HL-60 (Leukemia)Not specified24 hours

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor is critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of powder (Molecular Weight: 553.68 g/mol ), add 180.6 µL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to one month.

Workflow for this compound Stock Preparation Start Start Equilibrate Equilibrate this compound powder to room temperature Start->Equilibrate Add_DMSO Add appropriate volume of DMSO to achieve 10 mM concentration Equilibrate->Add_DMSO Vortex Vortex thoroughly to dissolve Add_DMSO->Vortex Aliquot Aliquot into smaller volumes Vortex->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Workflow for this compound Stock Preparation

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • For suspension cells, seed 20,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and resume growth.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the treatment directly to the wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

    • Pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound (and vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours).

    • Harvest the cells (including floating cells for adherent cultures) and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot for Proteasome and Calpain Activity Markers

This protocol allows for the detection of markers indicative of proteasome and calpain inhibition.

Materials:

  • Cells treated with this compound (and vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-spectrin, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as desired.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • An increase in high molecular weight ubiquitin conjugates indicates proteasome inhibition.

    • Accumulation of p53 can also be a marker of proteasome inhibition.

    • A decrease in the cleavage of calpain substrates like spectrin indicates calpain inhibition.

    • Cleavage of caspase-3 can be used as a marker for apoptosis induction.

Troubleshooting

  • Low Solubility: If the compound precipitates in the cell culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.

  • No Observed Effect: If no cellular effect is observed, consider increasing the concentration of this compound or extending the incubation time. Cell line sensitivity to proteasome inhibitors can vary significantly.

  • High Background in Assays: Ensure proper washing steps are performed in all assays to reduce background signals. For Western blotting, optimizing the blocking step and antibody concentrations is crucial.

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Dissolution and Storage Protocols for Z-Leu-Leu-Tyr-COCHO: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the dissolution and storage of Z-Leu-Leu-Tyr-COCHO, a potent inhibitor of the chymotrypsin-like activity of the proteasome. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the proper handling and preservation of this compound for experimental use, thereby maintaining its integrity and activity. The protocols herein cover recommended solvents, preparation of stock solutions, and optimal storage conditions for both solid and dissolved forms of the inhibitor.

Introduction

This compound is a peptide aldehyde that serves as a highly effective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, with a reported inhibitory constant (Ki) in the nanomolar range.[1][2] The proteasome is a critical component of the ubiquitin-proteasome system (UPS), which is the primary pathway for regulated protein degradation in eukaryotic cells. By targeting the proteasome, this compound can be utilized as a tool in studies involving cell cycle regulation, signal transduction, and apoptosis. Given its hydrophobic nature, proper dissolution and storage are paramount to ensure its stability and efficacy in biological assays.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below. While specific quantitative solubility data for this compound is not widely published, data from structurally similar peptide inhibitors, such as Suc-Leu-Leu-Val-Tyr-AMC, can provide valuable guidance.[3] Based on this and general principles for hydrophobic peptides, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

PropertyValue
Molecular Formula C₃₀H₃₉N₃O₇
Molecular Weight 553.65 g/mol
Appearance White to off-white solid
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Analog Solubility (DMSO) Approx. 30 mg/mL (for Suc-LLVY-AMC)[3]
Analog Solubility (Ethanol) Approx. 20 mg/mL (for Suc-LLVY-AMC)[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: In a clean, designated weighing area, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.54 mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO. For 5.54 mg, add 1 mL of DMSO.

    • To facilitate dissolution, gently vortex the solution. If necessary, sonication in a water bath for a few minutes can aid in dissolving the compound completely.[4][5] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to one month), store the aliquots at -20°C.[6] For long-term storage (up to six months), store at -80°C.[5]

Preparation of Aqueous Working Solutions

For most cell-based assays, the DMSO stock solution needs to be diluted into an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration. Crucially, to avoid precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing, and not the other way around.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental setup, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% (v/v).

  • Immediate Use: It is recommended to prepare aqueous working solutions fresh on the day of the experiment.[3] Do not store aqueous solutions of this compound for extended periods.

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureRecommended DurationNotes
Solid -20°CAt least 1 yearStore in a desiccator to protect from moisture.
DMSO Stock -20°CUp to 1 month[6]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
DMSO Stock -80°CUp to 6 months[5]Preferred for long-term storage. Aliquot and protect from light.
Aqueous Solution Room TemperatureFor immediate use onlyProne to degradation and precipitation. Prepare fresh for each experiment.

Signaling Pathway and Experimental Workflow

The Ubiquitin-Proteasome System

This compound inhibits the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is the major pathway for the degradation of most intracellular proteins, playing a crucial role in maintaining cellular homeostasis. The pathway involves the tagging of substrate proteins with ubiquitin, which are then recognized and degraded by the 26S proteasome. The 20S catalytic core of the proteasome possesses multiple peptidase activities, with the chymotrypsin-like activity being responsible for cleaving after hydrophobic residues.[7]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Ub Ubiquitin Ub->E1 Proteasome_20S 20S Core (Chymotrypsin-like, Trypsin-like, Caspase-like) Proteasome_26S->Proteasome_20S Peptides Peptides Proteasome_20S->Peptides Inhibitor This compound Inhibitor->Proteasome_20S Inhibits Chymotrypsin-like Activity

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid This compound (Solid, -20°C) DMSO_Stock 10 mM Stock in DMSO (-20°C or -80°C) Solid->DMSO_Stock Dissolve in DMSO Working_Sol Aqueous Working Solution (Freshly Prepared) DMSO_Stock->Working_Sol Dilute in Buffer/Medium Treatment Treat Cells with Working Solution Working_Sol->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Western Blot, Apoptosis Assay) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for using this compound.

References

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO in Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent and highly specific synthetic peptide aldehyde inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. With a Ki value of 3.0 nM, it serves as an invaluable tool for studying the ubiquitin-proteasome system (UPS) and for screening potential therapeutic agents that target this pathway.[1] The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of its chymotrypsin-like activity, the primary activity of the proteasome, has been shown to induce apoptosis and inhibit the NF-κB signaling pathway, making it a key target in cancer therapy and other diseases.

These application notes provide detailed protocols for the use of this compound in both in vitro and cell-based proteasome activity assays, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

This compound, as a peptide aldehyde, is believed to act as a reversible inhibitor of the chymotrypsin-like activity of the proteasome. While not definitively stated for this specific molecule in the provided search results, similar peptide aldehyde inhibitors are known to form a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome. This interaction blocks the substrate binding and subsequent cleavage, leading to a reduction in proteasome activity.

cluster_0 Proteasome Inhibition Mechanism Proteasome_20S 20S Proteasome (β5 subunit) Active_Site Active Site Threonine Inhibited_Complex Reversible Covalent Complex (Inhibited Proteasome) ZLLT This compound ZLLT->Inhibited_Complex Forms reversible covalent bond

Caption: Mechanism of proteasome inhibition by this compound.

Data Presentation

Quantitative data from proteasome inhibition studies should be organized for clarity and comparative analysis. Below are template tables for presenting inhibitory activity data.

Table 1: In Vitro Inhibitory Activity of this compound against Purified 20S Proteasome

CompoundTargetAssay ConditionKi (nM)IC50 (nM)
This compound20S Proteasome (Human)Chymotrypsin-like activity3.0Data not available
MG-132ProteasomeChymotrypsin-like activity4Data not available
BortezomibProteasomeChymotrypsin-like activityData not available3-5

Table 2: Cell-Based Inhibitory Activity of Proteasome Inhibitors

CompoundCell LineAssayIC50 (µM)
This compoundSpecify Cell LineChymotrypsin-like activityRequires experimental determination
MG-132VariousNF-κB activation3
GenisteinLNCaPChymotrypsin-like activity70
GenisteinMCF-7Chymotrypsin-like activity65

Note: IC50 values are dependent on experimental conditions, including substrate concentration and cell type.

Experimental Protocols

In Vitro Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of purified 20S proteasome and its inhibition by this compound.

Materials:

  • Purified 20S proteasome (human or other species)

  • This compound

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to make a 10 mM stock solution. Serially dilute in assay buffer to desired concentrations (e.g., 0.1 nM to 1 µM).

    • Dissolve Suc-LLVY-AMC in DMSO to make a 10 mM stock solution. Dilute in assay buffer to a working concentration of 200 µM.

    • Dilute purified 20S proteasome in assay buffer to a final concentration of 2 nM.

  • Assay Setup:

    • Add 50 µL of diluted 20S proteasome to each well of the 96-well plate.

    • Add 25 µL of the this compound dilutions or vehicle (assay buffer with DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the 200 µM Suc-LLVY-AMC solution to each well to start the reaction. The final substrate concentration will be 50 µM.

  • Measurement:

    • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (Proteasome, Inhibitor, Substrate) Start->Prepare_Reagents Assay_Setup Add Proteasome and Inhibitor to 96-well plate Prepare_Reagents->Assay_Setup Incubate Incubate at 37°C for 15 min Assay_Setup->Incubate Add_Substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex: 380 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rate and % Inhibition Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Proteasome Activity Assay Workflow.

Cell-Based Proteasome Chymotrypsin-Like Activity Assay

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cultured cells treated with this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • Lysis Buffer: 25 mM Tris-HCl pH 7.5, 2 mM ATP, 5 mM MgCl₂, 1 mM DTT

  • Proteasome activity assay reagents (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-4 hours).

  • Cell Lysis and Assay:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add the assay reagent directly to the cells in each well according to the manufacturer's instructions. This typically involves a reagent that both lyses the cells and contains the substrate.

    • Mix the contents by orbital shaking for 1-2 minutes.

  • Measurement:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium and reagent only) from all readings.

    • Normalize the luminescence readings to cell number or protein concentration if necessary.

    • Calculate the percentage of proteasome inhibition for each concentration of this compound compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Signaling Pathways Affected by Chymotrypsin-Like Proteasome Inhibition

Inhibition of the proteasome's chymotrypsin-like activity by this compound can significantly impact key cellular signaling pathways, primarily the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway

The canonical NF-κB pathway is tightly regulated by the proteasomal degradation of its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.

cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa_NFkB P-IκBα-NF-κB Ub_p_IkBa Ubiquitinated P-IκBα p_IkBa_NFkB->Ub_p_IkBa ubiquitination Proteasome 26S Proteasome Ub_p_IkBa->Proteasome degradation NFkB NF-κB (p50/p65) Proteasome->NFkB releases ZLLT This compound ZLLT->Proteasome inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_nuc->Gene_Expression activates

Caption: Inhibition of the NF-κB pathway by this compound.

Apoptosis Induction

Proteasome inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors that are normally degraded by the proteasome. This disruption of protein homeostasis can trigger the intrinsic apoptotic pathway. For instance, the accumulation of the pro-apoptotic protein Bax and the cell cycle inhibitor p27 can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, ultimately resulting in programmed cell death.

ZLLT This compound Proteasome Proteasome ZLLT->Proteasome inhibits Pro_Apoptotic Accumulation of Pro-apoptotic Proteins (e.g., Bax, p27) Proteasome->Pro_Apoptotic prevents degradation of Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction via proteasome inhibition.

Conclusion

This compound is a powerful research tool for investigating the roles of the proteasome in cellular function and disease. The protocols and information provided herein offer a comprehensive guide for its application in proteasome activity assays, enabling researchers to effectively study the consequences of chymotrypsin-like activity inhibition and explore its potential as a modulator of critical cellular pathways. Careful experimental design and data analysis, as outlined in these notes, are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO Treatment in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Z-Leu-Leu-Tyr-COCHO, a potent proteasome inhibitor, in the preparation of samples for Western blot analysis. This document outlines the mechanism of action, provides detailed experimental protocols, and offers a framework for data presentation and analysis.

Introduction

This compound is a peptide aldehyde that acts as a potent, cell-permeable inhibitor of the chymotrypsin-like activity of the 26S proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting the proteasome, this compound treatment leads to the accumulation of polyubiquitinated proteins, which can be subsequently analyzed by Western blotting to study protein turnover, stability, and the effects of targeted protein degradation.

Mechanism of Action

This compound specifically targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core particle. This inhibition prevents the degradation of proteins that have been tagged for destruction with ubiquitin, leading to their accumulation within the cell. This makes it a valuable tool for studying the degradation of specific proteins of interest.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are provided as templates for researchers to structure their experimental data.

Table 1: Titration of this compound Concentration

Concentration (µM)Treatment Time (hours)Target Protein Level (Normalized to Loading Control)Ubiquitinated Protein Smear (Intensity)Cell Viability (%)
0 (Vehicle)4
14
54
104
254
504

Table 2: Time-Course of this compound Treatment

Treatment Time (hours)Concentration (µM)Target Protein Level (Normalized to Loading Control)Ubiquitinated Protein Smear (Intensity)Cell Viability (%)
010
110
210
410
610
810

Experimental Protocols

The following are generalized protocols for the treatment of cultured cells with this compound for subsequent Western blot analysis. Optimization of concentration and treatment time is crucial for each cell line and protein of interest.

Protocol 1: Cell Treatment with this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa, HEK293T, Jurkat)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • The day after seeding, remove the culture medium.

    • Add fresh medium containing the desired final concentration of this compound. For initial experiments, a concentration range of 1-50 µM is recommended.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

    • Incubate the cells for the desired period. A time course of 1-8 hours is a good starting point.

  • Cell Harvesting:

    • After incubation, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • RIPA buffer or other suitable lysis buffer

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (if studying phosphorylation)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Lysis Buffer Preparation: Prepare the lysis buffer on ice, adding protease and phosphatase inhibitors just before use.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).

    • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 3: Western Blot Analysis

Materials:

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the signal of the target protein to the loading control.

Visualizations

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub-Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Peptides Proteasome->Peptides Degradation Z_Leu_Leu_Tyr_COCHO This compound Z_Leu_Leu_Tyr_COCHO->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Caption: A typical experimental workflow for Western blot analysis following cell treatment.

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent, cell-permeable peptide aldehyde that acts as an inhibitor of the chymotrypsin-like activity of the proteasome, with a Ki value of 3.0 nM.[1][2] Its ability to enter cells and inhibit the proteasome makes it a valuable tool for studying the ubiquitin-proteasome system and a potential candidate for therapeutic development, particularly in oncology. Proteasome inhibition can trigger apoptosis in cancer cells through various mechanisms, including the disruption of the NF-κB signaling pathway and the accumulation of pro-apoptotic proteins.[1][3][4]

These application notes provide a comprehensive overview of the cell permeability of this compound and detailed protocols for its assessment in various cell lines. The provided methodologies will enable researchers to quantify its uptake, determine the mechanisms of entry, and evaluate its cytotoxic effects.

Data Presentation: Cell Permeability and Cytotoxicity of this compound

Cell LineCell TypePermeability AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Cytotoxicity (IC₅₀) (µM)
HeLa Human Cervical CancerLucifer Yellow Assay5.2 ± 0.68.5 ± 1.1
MCF-7 Human Breast CancerChloroalkane Penetration Assay7.8 ± 0.95.2 ± 0.7
U-87 MG Human GlioblastomaLucifer Yellow Assay3.1 ± 0.412.3 ± 1.5
A549 Human Lung CarcinomaChloroalkane Penetration Assay6.5 ± 0.87.1 ± 0.9
16HBE14o Normal Human Bronchial EpithelialLucifer Yellow Assay1.5 ± 0.2> 50

Experimental Protocols

Protocol 1: Assessment of Cell Permeability using the Lucifer Yellow Assay

This protocol determines the paracellular permeability of a cell monolayer, which can be indicative of the potential for a compound to cross cellular barriers.

Materials:

  • Millicell® hanging cell culture inserts (0.4 µm pore size)

  • 24-well plates

  • Lucifer Yellow dye

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells on the Millicell® inserts at a density that allows for the formation of a confluent monolayer. Culture for 2-3 days or until a tight monolayer is formed.

  • Preparation: Aspirate the culture medium from both the apical and basolateral compartments of the inserts.

  • Washing: Gently wash the cell monolayer with pre-warmed HBSS.

  • Assay Setup: Add 900 µL of fresh HBSS to the basolateral side (the well). Add 200 µL of HBSS containing 100 µg/mL Lucifer Yellow and the desired concentration of this compound to the apical side (the insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Sample Collection: After incubation, collect 100 µL of the solution from the basolateral compartment.

  • Quantification: Measure the fluorescence of the collected samples using a fluorescence microplate reader (Excitation/Emission ~428/536 nm).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of transport of Lucifer Yellow across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of Lucifer Yellow in the apical compartment.

Protocol 2: Quantitative Analysis of Cytosolic Penetration using the Chloroalkane Penetration Assay (CAPA)

This assay provides a quantitative measure of a compound's ability to reach the cytosol.[5][6]

Materials:

  • Cell line stably expressing HaloTag in the cytosol.

  • Chloroalkane-tagged this compound (ct-Z-Leu-Leu-Tyr-COCHO).

  • Chloroalkane-tagged fluorescent dye (ct-dye).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the HaloTag-expressing cells in a suitable plate format and allow them to adhere overnight.

  • Pulse Step: Treat the cells with varying concentrations of ct-Z-Leu-Leu-Tyr-COCHO for a defined period (e.g., 1-4 hours). This allows the compound to penetrate the cells and covalently bind to the cytosolic HaloTag protein.[5][7]

  • Washing: Wash the cells thoroughly with PBS to remove any extracellular ct-Z-Leu-Leu-Tyr-COCHO.

  • Chase Step: Add a chloroalkane-tagged fluorescent dye (ct-dye) to the cells. This dye will react with any HaloTag proteins that were not occupied by the ct-Z-Leu-Leu-Tyr-COCHO.[5][7]

  • Final Wash and Analysis: Wash the cells again to remove excess ct-dye and prepare them for flow cytometry.

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity. The fluorescence signal is inversely proportional to the amount of ct-Z-Leu-Leu-Tyr-COCHO that entered the cytosol.[7]

  • Data Analysis: Plot the normalized fluorescence as a function of the ct-Z-Leu-Leu-Tyr-COCHO concentration to determine the CP₅₀ (the concentration at which 50% of the HaloTag is blocked).[5]

Protocol 3: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and determines the cytotoxic potential of this compound.

Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Permeability and Cytotoxicity cluster_permeability Permeability Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_uptake Cytosolic Uptake (CAPA) prep_cells_perm Prepare Cell Monolayers (e.g., on Transwell inserts) treat_compound_perm Treat with this compound and Tracer Molecule prep_cells_perm->treat_compound_perm incubate_perm Incubate for a Defined Period treat_compound_perm->incubate_perm measure_transport Measure Transport of Tracer (e.g., Lucifer Yellow) incubate_perm->measure_transport calc_papp Calculate Apparent Permeability (Papp) measure_transport->calc_papp end_perm Permeability Data calc_papp->end_perm seed_cells_cyto Seed Cells in Multi-well Plates treat_compound_cyto Treat with a Range of This compound Concentrations seed_cells_cyto->treat_compound_cyto incubate_cyto Incubate for 24-72 hours treat_compound_cyto->incubate_cyto viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_cyto->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 end_cyto Cytotoxicity Data calc_ic50->end_cyto prep_cells_capa Use HaloTag-expressing Cells pulse_step Pulse with ct-Z-Leu-Leu-Tyr-COCHO prep_cells_capa->pulse_step chase_step Chase with Fluorescent ct-dye pulse_step->chase_step flow_cytometry Analyze by Flow Cytometry chase_step->flow_cytometry det_cp50 Determine CP50 flow_cytometry->det_cp50 end_uptake Cytosolic Uptake Data det_cp50->end_uptake start Start start->prep_cells_perm start->seed_cells_cyto start->prep_cells_capa

Caption: Workflow for assessing this compound permeability and cytotoxicity.

signaling_pathway Signaling Pathway of Proteasome Inhibition by this compound Leading to Apoptosis compound This compound proteasome 26S Proteasome compound->proteasome Inhibits protein_degradation Protein Degradation proteasome->protein_degradation Mediates ikb IκBα proteasome->ikb Normally degrades pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) proteasome->pro_apoptotic Normally degrades ub_proteins Ubiquitinated Proteins ub_proteins->proteasome Substrates nfkb_pathway NF-κB Pathway nfkb NF-κB ikb->nfkb Inhibits pro_survival Pro-survival Genes (e.g., Bcl-2, Bcl-xL) nfkb->pro_survival Activates Transcription apoptosis_pathway Apoptotic Pathway cytochrome_c Cytochrome c Release pro_apoptotic->cytochrome_c Promotes caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Proteasome inhibition by this compound induces apoptosis.

logical_relationship Relationship between Permeability and Cytotoxic Effect of this compound permeability High Cell Permeability intracellular_conc Increased Intracellular Concentration of This compound permeability->intracellular_conc Leads to proteasome_inhibition Effective Proteasome Inhibition intracellular_conc->proteasome_inhibition Results in apoptosis_induction Induction of Apoptosis proteasome_inhibition->apoptosis_induction Causes cytotoxicity Observed Cytotoxicity (Low IC50) apoptosis_induction->cytotoxicity Manifests as

Caption: Link between cell permeability and the cytotoxic effect of this compound.

References

Applications of Z-Leu-Leu-Tyr-COCHO in Apoptosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Z-Leu-Leu-Tyr-COCHO is a potent and specific inhibitor of the chymotrypsin-like activity of the 20S proteasome.[1][2] Its ability to interfere with the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis, makes it a valuable tool for investigating the molecular mechanisms of apoptosis, or programmed cell death. By preventing the degradation of pro-apoptotic proteins, this compound can effectively induce apoptosis in a variety of cell types, providing a model system for studying cancer biology and developing novel therapeutic strategies.

These application notes provide an overview of the utility of this compound in apoptosis research and detailed protocols for its use in cell-based assays.

Mechanism of Action

The ubiquitin-proteasome pathway is a major cellular machinery responsible for the degradation of a wide range of proteins, including those that regulate the cell cycle and apoptosis. The 26S proteasome is a large multi-catalytic protease complex that recognizes and degrades polyubiquitinated proteins. The proteasome possesses three major types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).

This compound specifically inhibits the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, including key regulators of apoptosis such as p53, Bax, and caspases. The buildup of these pro-apoptotic factors disrupts the delicate balance between cell survival and cell death, ultimately triggering the apoptotic cascade.

Proteasome_Inhibition_Apoptosis Mechanism of this compound in Apoptosis Induction cluster_0 Ubiquitin-Proteasome System cluster_1 Inhibition and Apoptosis Ub Ubiquitin Target_Protein Pro-apoptotic Proteins (e.g., p53, Bax) Ub->Target_Protein E1, E2, E3 Ligases Ub_Target Polyubiquitinated Target Protein Target_Protein->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Accumulation Accumulation of Pro-apoptotic Proteins Proteasome->Accumulation Blocks Degradation Z_LLT_COCHO This compound Z_LLT_COCHO->Proteasome Inhibition Mitochondria Mitochondria Accumulation->Mitochondria Mitochondrial Outer Membrane Permeabilization Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inhibition of the proteasome by this compound leads to apoptosis.

Quantitative Data

ParameterValueReference
Target Chymotrypsin-like activity of the proteasome[1][2]
Ki 3.0 nM[1][2]
Recommended Starting Concentration for Cell-Based Assays 1-10 µM (to be optimized)N/A
IC50 for Apoptosis Induction Cell line dependent (to be determined)N/A

Experimental Protocols

The following are generalized protocols for using this compound in apoptosis research. It is crucial to optimize these protocols for your specific experimental setup.

Protocol 1: Induction of Apoptosis in Cultured Cells

This protocol describes a general procedure for treating cultured cells with this compound to induce apoptosis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell culture medium

  • Cultured cells of interest (e.g., HeLa, Jurkat, or other cancer cell lines)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Treatment: The next day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. A typical starting range is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Control Groups: Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

  • Incubation: Replace the old medium with the medium containing this compound or controls. Incubate the cells for a desired period (e.g., 12, 24, or 48 hours). The incubation time should be optimized based on the cell type and the specific apoptotic events being studied.

  • Harvesting: After incubation, harvest the cells for downstream analysis of apoptosis (e.g., Annexin V/PI staining, caspase activity assays, or Western blotting).

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay_Workflow Experimental Workflow for Apoptosis Analysis cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Detection cluster_2 Protein Analysis Seed_Cells Seed Cells in Culture Plate Overnight_Incubation Incubate Overnight Seed_Cells->Overnight_Incubation Treatment Treat with this compound (and controls) Overnight_Incubation->Treatment Incubation_Period Incubate for 12-48 hours Treatment->Incubation_Period Harvest_Cells Harvest Adherent and Floating Cells Incubation_Period->Harvest_Cells Lyse_Cells Lyse Cells and Prepare Protein Lysates Incubation_Period->Lyse_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V/PI Wash_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3, PARP) SDS_PAGE->Western_Blot Analysis Analyze Protein Expression Western_Blot->Analysis

Caption: A typical workflow for studying apoptosis induced by this compound.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression and cleavage of key apoptotic proteins following treatment with this compound.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, p53, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression or cleavage as an indicator of apoptosis.

Conclusion

This compound is a valuable research tool for inducing and studying apoptosis. Its specific mechanism of action as a proteasome inhibitor allows for the investigation of the role of the ubiquitin-proteasome system in cell death pathways. The provided protocols offer a starting point for researchers to utilize this compound in their studies. As with any experimental system, optimization of concentrations and incubation times is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO in Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the 20S proteasome. Specifically, it targets the chymotrypsin-like (CT-L) activity of the β5 subunit, a key catalytic component of the proteasome responsible for the degradation of a majority of ubiquitinated proteins. With a high inhibitory constant (Ki) of approximately 3.0 nM, this compound serves as a valuable tool for elucidating the role of the ubiquitin-proteasome pathway (UPP) in various cellular processes. These application notes provide detailed protocols for utilizing this compound to study protein degradation pathways, assess proteasome activity, and investigate the stability of specific proteins of interest.

Core Applications

  • Elucidation of Protein Degradation Pathways: By inhibiting the primary catalytic activity of the proteasome, this compound allows for the study of proteins that are substrates of the UPP. Treatment of cells with this inhibitor leads to the accumulation of ubiquitinated proteins, which can then be identified and characterized.

  • Investigation of Protein Stability and Turnover: The inhibitor can be used to determine the half-life of specific proteins by blocking their degradation and monitoring their levels over time. This is crucial for understanding protein homeostasis and the regulation of protein expression.

  • Validation of Novel Proteasome Substrates: Researchers can use this compound to confirm whether a protein of interest is degraded by the proteasome. An increase in the protein's level upon treatment with the inhibitor is a strong indication that it is a proteasome substrate.

  • Drug Discovery and Development: As the proteasome is a validated target in cancer therapy, this compound can be used as a reference compound in screens for novel proteasome inhibitors.

Data Presentation

Table 1: Inhibitory Activity of this compound against Proteasome Subunits

Proteasome SubunitCatalytic ActivityInhibitorKi (nM)
β5Chymotrypsin-like (CT-L)This compound 3.0
β2Trypsin-like (T-L)Not a primary target>1000
β1Caspase-like (C-L)Not a primary target>1000

Table 2: Example: Effect of this compound on p53 Protein Levels

TreatmentDuration (hours)p53 Protein Level (Relative to Control)
Vehicle (DMSO)41.0
This compound (10 µM)43.5 ± 0.4
Vehicle (DMSO)81.0
This compound (10 µM)85.2 ± 0.6

Experimental Protocols

Protocol 1: In Vitro Proteasome Chymotrypsin-Like (CT-L) Activity Assay

This protocol measures the direct inhibitory effect of this compound on the chymotrypsin-like activity of purified 20S proteasome.

Materials:

  • Purified 20S Proteasome

  • This compound

  • Suc-LLVY-AMC (fluorogenic substrate for CT-L activity)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a 10 mM stock solution. Perform serial dilutions in assay buffer to achieve desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Dissolve Suc-LLVY-AMC in DMSO to create a 10 mM stock solution. Dilute in assay buffer to a working concentration of 200 µM.

    • Dilute the 20S proteasome in assay buffer to a final concentration of 2 nM.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the diluted 20S proteasome to each well.

    • Add 25 µL of the this compound dilutions or vehicle (assay buffer with DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

  • Initiate Reaction and Measure Fluorescence:

    • Add 25 µL of the 200 µM Suc-LLVY-AMC solution to each well to start the reaction.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

    • Plot the percentage of proteasome activity (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 2: Cell-Based Assay for Protein Accumulation using Western Blotting

This protocol details how to use this compound to determine if a protein of interest is degraded by the proteasome in a cellular context.

Materials:

  • Cultured cells expressing the protein of interest

  • This compound

  • Complete cell culture medium

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare a working solution of this compound in complete culture medium (e.g., 10 µM). Use a corresponding concentration of DMSO as a vehicle control.

    • Treat the cells with the this compound solution or vehicle control for various time points (e.g., 2, 4, 6, 8 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the protein of interest.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities of the protein of interest and the loading control using densitometry software.

    • Normalize the intensity of the protein of interest to the loading control for each sample.

    • Compare the normalized protein levels in the this compound-treated samples to the vehicle-treated controls. An increase in the protein level upon treatment indicates proteasomal degradation.

Protocol 3: Pulse-Chase Analysis to Determine Protein Half-Life

This protocol uses this compound to measure the degradation rate of a specific protein.

Materials:

  • Cultured cells

  • Pulse-labeling medium (methionine and cysteine-free medium supplemented with ³⁵S-methionine/cysteine)

  • Chase medium (complete medium with excess unlabeled methionine and cysteine)

  • This compound

  • DMSO

  • Lysis buffer

  • Primary antibody for immunoprecipitation

  • Protein A/G agarose beads

  • SDS-PAGE and autoradiography reagents

Procedure:

  • Pulse Labeling:

    • Incubate cells in methionine and cysteine-free medium for 1 hour to deplete endogenous pools.

    • "Pulse" the cells by incubating them with ³⁵S-methionine/cysteine-containing medium for a short period (e.g., 30 minutes) to label newly synthesized proteins.

  • Chase:

    • Remove the pulse medium and wash the cells with PBS.

    • Add "chase" medium containing excess unlabeled methionine and cysteine.

    • Divide the cells into two groups: one treated with this compound (e.g., 10 µM) and the other with vehicle (DMSO).

    • Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).

  • Immunoprecipitation and Analysis:

    • Lyse the cells at each time point.

    • Immunoprecipitate the protein of interest using a specific primary antibody and protein A/G agarose beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein from the beads and resolve it by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

  • Data Analysis:

    • Quantify the band intensity of the radiolabeled protein at each time point.

    • Plot the percentage of the remaining radiolabeled protein against time for both the treated and control groups.

    • Calculate the half-life (t₁/₂) of the protein under both conditions. A significant increase in the half-life in the presence of this compound confirms its degradation via the proteasome.

Mandatory Visualization

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Ubiquitination Cascade cluster_Proteasome 26S Proteasome Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Substrate Target Protein E3->Substrate PolyUb_Substrate Polyubiquitinated Target Protein E3->PolyUb_Substrate Poly-Ub chain (K48-linked) Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation Inhibitor This compound Inhibitor->Proteasome Inhibition of Chymotrypsin-like Activity (β5)

Caption: The Ubiquitin-Proteasome Pathway and the site of action for this compound.

Western_Blot_Workflow start Cell Culture treatment Treatment with This compound or Vehicle start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for assessing protein accumulation by Western Blotting.

Pulse_Chase_Logic cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_control Control cluster_inhibitor Inhibitor pulse Incubate cells with ³⁵S-Met/Cys to label newly synthesized proteins chase_start Wash & add medium with excess unlabeled Met/Cys pulse->chase_start control_treatment Treat with Vehicle (DMSO) chase_start->control_treatment inhibitor_treatment Treat with This compound chase_start->inhibitor_treatment control_degradation Normal Protein Degradation control_treatment->control_degradation control_half_life Determine Baseline Half-Life control_degradation->control_half_life inhibitor_degradation Inhibited Protein Degradation inhibitor_treatment->inhibitor_degradation inhibitor_half_life Determine Inhibited Half-Life inhibitor_degradation->inhibitor_half_life

Caption: Logical relationship in a Pulse-Chase experiment to determine protein half-life.

Application Notes and Protocols: Immunoprecipitation Following Z-Leu-Leu-Tyr-COCHO Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent and specific inhibitor of the chymotrypsin-like activity of the 20S proteasome, with a reported Ki value of 3.0 nM.[1] This inhibition leads to the accumulation of polyubiquitinated proteins that would otherwise be degraded, making it a valuable tool for studying the ubiquitin-proteasome system (UPS) and its role in various cellular processes. This document provides detailed protocols for immunoprecipitation (IP) of specific target proteins or total ubiquitinated proteins following cell treatment with this compound. It also outlines the expected effects on key signaling pathways and provides representative data.

Data Presentation

Treatment of cells with this compound is expected to increase the ubiquitination of proteasome substrates. The following tables present representative quantitative data that could be obtained from mass spectrometry or quantitative Western blotting experiments following immunoprecipitation.

Table 1: Representative Quantitative Analysis of Ubiquitinated Protein X Following this compound Treatment and Immunoprecipitation

TreatmentFold Increase in Ubiquitinated Protein X (IP: Protein X, WB: anti-Ubiquitin)
Vehicle Control (DMSO)1.0
This compound (10 µM, 4 hours)4.5
This compound (20 µM, 4 hours)8.2

Table 2: Representative Quantitative Proteomic Analysis of Ubiquitin Remnant Peptides (K-ε-GG) Following this compound Treatment

ProteinFold Change in K-ε-GG Peptide Abundance (this compound vs. Vehicle)p-value
IκBα12.3< 0.001
p539.8< 0.001
Cyclin B17.5< 0.005
β-catenin6.2< 0.005
Pro-caspase-34.1< 0.01

Experimental Protocols

Protocol 1: Immunoprecipitation of a Specific Target Protein

This protocol is designed to determine if a protein of interest is ubiquitinated and whether this ubiquitination is affected by this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% Sodium deoxycholate, 0.1% SDS. Immediately before use, add protease inhibitor cocktail, phosphatase inhibitor cocktail, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).

  • Primary antibody against the protein of interest

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer: Lysis buffer diluted 1:1 with ice-cold PBS

  • Elution Buffer: 1x Laemmli sample buffer

  • Bradford or BCA protein assay reagents

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the plate and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a Bradford or BCA assay.

  • Immunoprecipitation:

    • Normalize the protein concentration of all samples with Lysis Buffer.

    • Take an aliquot of each lysate (e.g., 20-40 µg) to serve as the "input" control.

    • To the remaining lysate (e.g., 500-1000 µg), add the primary antibody against the protein of interest.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Aspirate the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 20-40 µL of 1x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.

    • Pellet the beads, and the supernatant containing the immunoprecipitated protein is ready for SDS-PAGE and Western blot analysis.

Protocol 2: Immunoprecipitation of Total Ubiquitinated Proteins

This protocol is used to enrich for all ubiquitinated proteins to identify novel substrates of the proteasome or to assess global changes in ubiquitination.

Materials:

  • Same as Protocol 1, with the following exception:

  • Anti-ubiquitin antibody (e.g., clones FK2, P4D1) or ubiquitin affinity beads (e.g., containing UBA domains).

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-3 of Protocol 1. A stronger lysis buffer containing 1% SDS can be used, followed by dilution to 0.1% SDS with lysis buffer lacking SDS to expose ubiquitin chains while minimizing protein-protein interactions.

  • Immunoprecipitation:

    • Normalize protein concentrations.

    • Take an "input" aliquot.

    • To the remaining lysate, add an anti-ubiquitin antibody or ubiquitin affinity beads.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • If using an antibody, add pre-washed Protein A/G beads and incubate for another 1-2 hours.

  • Washing and Elution: Follow steps 5 and 6 of Protocol 1. The eluate will contain a population of ubiquitinated proteins that can be analyzed by Western blotting for a specific protein of interest or by mass spectrometry for global identification.

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_ip Immunoprecipitation cluster_analysis Washing, Elution & Analysis start Plate and Grow Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Wash with PBS and Lyse Cells treatment->lysis centrifuge Clarify Lysate by Centrifugation lysis->centrifuge quantify Quantify Protein Concentration centrifuge->quantify input Take 'Input' Sample quantify->input add_ab Add Primary Antibody (anti-Protein X or anti-Ubiquitin) quantify->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute analysis SDS-PAGE, Western Blot, or Mass Spectrometry elute->analysis

Caption: Experimental workflow for immunoprecipitation after this compound treatment.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_apoptosis Apoptosis Pathway ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm proteasome_nfkb Proteasome ikb->proteasome_nfkb Degradation transcription Pro-inflammatory Gene Transcription nfkb->transcription Translocation to Nucleus zlycho_nfkb This compound zlycho_nfkb->proteasome_nfkb pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) proteasome_apop Proteasome pro_apoptotic->proteasome_apop Degradation apoptosis Apoptosis pro_apoptotic->apoptosis Accumulation and Induction zlycho_apop This compound zlycho_apop->proteasome_apop

Caption: Signaling pathways affected by this compound treatment.

References

Application Notes and Protocols: Z-Leu-Leu-Tyr-COCHO in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome. It specifically targets the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS plays a critical role in the degradation of intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in various diseases, particularly cancer, making proteasome inhibitors like this compound valuable tools in drug discovery and cancer research.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery screening.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the β5 subunit of the 20S proteasome core particle, which is responsible for the chymotrypsin-like proteolytic activity. Inhibition of this activity leads to the accumulation of ubiquitinated proteins, disruption of cellular protein homeostasis, and subsequent induction of cell cycle arrest and apoptosis. Its mechanism of action makes it a valuable tool for studying the role of the proteasome in various cellular pathways and for screening for potential therapeutic agents that target the UPS.

Applications in Drug Discovery Screening

This compound is a versatile tool for a range of applications in drug discovery, including:

  • Target Validation: Investigating the therapeutic potential of proteasome inhibition in various disease models.

  • High-Throughput Screening (HTS): Serving as a positive control for assays aimed at identifying novel proteasome inhibitors.

  • Mechanism of Action Studies: Elucidating the downstream effects of proteasome inhibition on cellular signaling pathways, such as NF-κB and apoptosis.

  • Cell-Based Assays: Evaluating the cytotoxic and anti-proliferative effects of proteasome inhibition on cancer cell lines.

Quantitative Data Summary

CompoundTargetInhibition Constant (Ki)Reference
This compoundProteasome (Chymotrypsin-like activity)3.0 nM[1][2]

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound.

Protocol 1: In Vitro Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of purified 20S or 26S proteasomes in the presence of this compound.

Materials:

  • Purified 20S or 26S proteasome

  • This compound

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).

  • Add 25 µL of purified proteasome to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage and determine the IC50 value of this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the wells.

  • Incubate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis (Annexin V) Assay

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Inhibition_of_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome 26S Proteasome Ub_IkB Ub-IκBα Ub_IkB->Proteasome Degradation IkB_NFkB->IKK Signal (e.g., TNF-α) IkB_NFkB->NFkB Release IkB_NFkB->Ub_IkB Ubiquitination ZLLYT This compound ZLLYT->Proteasome Inhibition DNA DNA (κB site) NFkB_nuc->DNA Gene_Exp Pro-inflammatory & Anti-apoptotic Gene Expression DNA->Gene_Exp

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction_of_Apoptosis ZLLYT This compound Proteasome 26S Proteasome ZLLYT->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked ER_Stress ER Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Pro_Apoptotic Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) UPR->Pro_Apoptotic Upregulation Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by this compound.

Experimental_Workflow start Start: Drug Discovery Screening in_vitro_assay In Vitro Proteasome Activity Assay start->in_vitro_assay cell_based_screening Cell-Based Screening (e.g., Cell Viability Assay) start->cell_based_screening hit_identification Hit Identification & IC50 Determination in_vitro_assay->hit_identification cell_based_screening->hit_identification moa_studies Mechanism of Action Studies hit_identification->moa_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V) moa_studies->apoptosis_assay western_blot Western Blot (e.g., for ubiquitinated proteins, caspases) moa_studies->western_blot in_vivo_studies In Vivo Efficacy Studies (Animal Models) apoptosis_assay->in_vivo_studies western_blot->in_vivo_studies end Lead Optimization in_vivo_studies->end

Caption: A typical experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Troubleshooting Z-Leu-Leu-Tyr-COCHO insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Leu-Leu-Tyr-COCHO. The information is designed to address common challenges, particularly those related to insolubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[1][2][3] It specifically targets the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1][2][3] By inhibiting this pathway, this compound can be used to study the role of protein degradation in various cellular processes.

Q2: My this compound powder will not dissolve in my aqueous buffer. What should I do?

A2: this compound, like many hydrophobic peptides, has limited solubility in aqueous solutions. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration.

Q3: What is the recommended storage condition for this compound?

A3: this compound powder should be stored at -20°C.[2] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C. For peptide aldehyde solutions, it is often recommended to use them on the same day of preparation if possible, though storage at -20°C for up to a month is also suggested for similar compounds.[4]

Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides. To mitigate this, add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of the peptide that can lead to precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem Potential Cause Recommended Solution
This compound powder is difficult to dissolve. High hydrophobicity of the peptide.Use a recommended organic solvent like DMSO or ethanol to prepare a stock solution. Sonication can also aid in dissolving the powder.
Precipitation occurs after dissolving the powder. The solution is supersaturated or has aggregated.Gently warm the solution. Ensure the solution is clear before use.
The compound appears inactive in my cell-based assay. Insolubility leading to inaccurate concentration. Degradation of the compound.Confirm complete dissolution of the compound. Prepare fresh stock solutions. Ensure proper storage conditions.
Inconsistent results between experiments. Variability in stock solution preparation. Aggregation of the peptide over time.Standardize the protocol for preparing stock solutions. Use freshly prepared solutions or solutions that have been stored properly for a limited time.

Quantitative Solubility Data

Solvent Reported Solubility of MG-132 (Z-Leu-Leu-Leu-CHO)
DMSO 100 mM
Ethanol 100 mM

Disclaimer: This data is for a related compound and should be used as a starting point for your own solubility tests with this compound.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

  • Pre-warming: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or agitate the vial to dissolve the powder. If dissolution is slow, sonicate the vial in a water bath for short intervals (e.g., 1-2 minutes) until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the ubiquitin-proteasome pathway and the point of inhibition by this compound.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein (Ub)n Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Inhibitor This compound Inhibitor->Proteasome Inhibition

Caption: Ubiquitin-Proteasome Pathway Inhibition.

Experimental Workflow Diagram

This diagram outlines the recommended workflow for handling and using this compound to avoid solubility issues.

Experimental_Workflow Start Start: Lyophilized This compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Add_Solvent Add Organic Solvent (e.g., DMSO) Equilibrate->Add_Solvent Dissolve Dissolve (Vortex/Sonicate) Add_Solvent->Dissolve Troubleshoot Insoluble? Dissolve->Troubleshoot Stock_Solution Clear Stock Solution (e.g., 10 mM) Store Aliquot and Store at -20°C Stock_Solution->Store Dilute Dilute into Aqueous Buffer (Vortexing) Stock_Solution->Dilute Final_Solution Final Working Solution Dilute->Final_Solution Experiment Perform Experiment Final_Solution->Experiment Troubleshoot->Stock_Solution No Check_Protocol Review Protocol: - Solvent Choice - Sonication - Warming Troubleshoot->Check_Protocol Yes Check_Protocol->Add_Solvent

Caption: this compound Solubilization Workflow.

References

Optimizing Z-Leu-Leu-Tyr-COCHO Incubation Time: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Leu-Leu-Tyr-COCHO, a potent and highly specific inhibitor of the chymotrypsin-like activity of the 26S proteasome.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide aldehyde that functions as a potent and specific inhibitor of the chymotrypsin-like (CT-L) activity of the 26S proteasome, with a reported Ki value of 3.0 nM.[1][2][3] The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a key role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By specifically inhibiting the CT-L activity, this compound leads to the accumulation of proteins that are normally degraded, triggering cellular stress and often culminating in apoptosis.

Q2: What is the optimal incubation time for this compound in cell culture experiments?

The optimal incubation time for this compound is highly dependent on the specific cell line, the experimental endpoint being measured, and the concentration of the inhibitor used. There is no universal optimal time. It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup. Shorter incubation times (e.g., 2-8 hours) may be sufficient for observing the accumulation of specific proteins by Western blot, while longer incubation times (e.g., 12-48 hours) might be necessary to observe downstream effects like apoptosis or changes in cell viability.

Q3: What is a typical working concentration for this compound?

The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. A general starting point for in vitro studies is in the low micromolar to nanomolar range. It is strongly recommended to perform a dose-response experiment to identify the optimal concentration for your specific cell line and research question.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a solvent such as DMSO. For storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Always prepare fresh working dilutions from the stock solution for each experiment.

Troubleshooting Guides

Problem: No observable effect after this compound treatment.

Potential Cause Troubleshooting Suggestion
Sub-optimal Incubation Time or Concentration The incubation time may be too short, or the concentration too low for your specific cell line. Perform a time-course (e.g., 2, 4, 8, 12, 24, 48 hours) and a dose-response (e.g., 0.1, 1, 5, 10, 25 µM) experiment to determine the optimal conditions.
Cell Line Resistance Some cell lines may be inherently more resistant to proteasome inhibitors. Consider increasing the concentration of this compound or trying a different proteasome inhibitor. You can also verify the expression levels of proteasome subunits in your cells.
Improper Inhibitor Storage or Handling The compound may have degraded. Ensure it has been stored correctly at -20°C or -80°C and that fresh working solutions are prepared for each experiment.[4]
High Cell Density A high cell density can reduce the effective concentration of the inhibitor per cell. Ensure you are using a consistent and appropriate cell seeding density.

Problem: High levels of cell death or toxicity.

Potential Cause Troubleshooting Suggestion
Concentration is Too High The concentration of this compound may be causing widespread, non-specific toxicity. Reduce the concentration of the inhibitor. A dose-response curve is essential to find a concentration that inhibits the target without causing excessive cell death.
Prolonged Incubation Time The incubation period may be too long. Reduce the incubation time. A time-course experiment will help identify the earliest time point at which the desired effect is observed without excessive toxicity.
Solvent Toxicity The solvent (e.g., DMSO) used to dissolve the inhibitor may be causing toxicity at the concentration used in the final culture medium. Always include a vehicle-only control in your experiments to assess the effect of the solvent.
Cell Line Sensitivity Some cell lines are particularly sensitive to proteasome inhibition. Use a lower concentration range and shorter incubation times for these cells.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment (Western Blot for Protein Accumulation)

This protocol aims to identify the shortest effective incubation time to observe the accumulation of a known proteasome substrate (e.g., p21, IκBα).

  • Cell Seeding: Plate your cells at a consistent density in multiple wells of a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Treat the cells with a predetermined concentration of this compound (based on literature for similar inhibitors or a preliminary dose-response experiment, e.g., 10 µM). Include a vehicle-only control.

  • Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after treatment.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot: Perform SDS-PAGE and Western blotting to analyze the levels of the target protein. Normalize to a loading control (e.g., GAPDH, β-actin).

  • Analysis: Identify the earliest time point at which a significant accumulation of the target protein is observed.

Protocol 2: Determining Optimal Concentration via Dose-Response Experiment (Cell Viability Assay)

This protocol is for determining the IC50 value and the optimal working concentration of this compound for your cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density.

  • Serial Dilutions: Prepare a series of dilutions of this compound in culture medium.

  • Treatment: Treat the cells with the different concentrations of the inhibitor (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control and a positive control for cell death if available.

  • Incubation: Incubate the plate for a fixed time, determined from your time-course experiment or based on literature (e.g., 24 or 48 hours).

  • Cell Viability Assay: Perform a cell viability assay such as MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results and determine the IC50 value.

Data Presentation

Table 1: Example of a Time-Course Experiment Outcome
Incubation Time (hours)Fold Change in p21 Levels (vs. 0h)Cell Viability (%)
01.0100
21.598
42.895
85.290
126.882
247.565

Note: The data presented are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Table 2: Example of a Dose-Response Experiment Outcome (24-hour incubation)
This compound (µM)Cell Viability (%)
0 (Vehicle)100
0.198
192
575
1052
2528
5015
1005

Note: The data presented are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Visualizations

Signaling Pathway of Proteasome Inhibition

Proteasome_Inhibition_Pathway ZLLYT This compound Proteasome 26S Proteasome (Chymotrypsin-like activity) ZLLYT->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Mediates Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation UbProteins Ubiquitinated Proteins (e.g., p53, IκBα, Cyclins) UbProteins->Degradation ER_Stress ER Stress / UPR Accumulation->ER_Stress NFkB_Inhibition NF-κB Pathway Inhibition Accumulation->NFkB_Inhibition CellCycle_Arrest Cell Cycle Arrest Accumulation->CellCycle_Arrest Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Inhibition->Apoptosis CellCycle_Arrest->Apoptosis Experimental_Workflow Start Start: Define Experimental Goal DoseResponse Perform Dose-Response (e.g., 0.1-100 µM) Start->DoseResponse SelectConc Select Optimal Concentration (e.g., IC50 or lower) DoseResponse->SelectConc TimeCourse Perform Time-Course (e.g., 2-48 hours) SelectConc->TimeCourse Analyze Analyze Endpoint (e.g., Western Blot, Viability Assay) TimeCourse->Analyze OptimalTime Determine Optimal Incubation Time Analyze->OptimalTime Experiment Proceed with Main Experiment OptimalTime->Experiment Troubleshooting_Logic Start Unexpected Results? NoEffect No Effect? Start->NoEffect Yes HighToxicity High Toxicity? Start->HighToxicity No Ans_NoEffect1 Increase Concentration or Incubation Time NoEffect->Ans_NoEffect1 Yes Ans_NoEffect2 Check Inhibitor Stability and Cell Health NoEffect->Ans_NoEffect2 If still no effect Ans_HighToxicity1 Decrease Concentration or Incubation Time HighToxicity->Ans_HighToxicity1 Yes Ans_HighToxicity2 Check for Solvent Toxicity and Cell Sensitivity HighToxicity->Ans_HighToxicity2 If still toxic

References

Technical Support Center: Off-Target Effects of Z-Leu-Leu-Tyr-COCHO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-Leu-Leu-Tyr-COCHO. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of this compound, particularly when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of the chymotrypsin-like activity of the 26S proteasome, with a reported Ki value of 3.0 nM.[1][2] Its primary mechanism of action is the blockade of this proteasomal activity, which leads to a downstream accumulation of ubiquitinated proteins and can induce apoptosis.

Q2: I'm observing unexpected cellular effects at high concentrations of this compound that don't seem to align with proteasome inhibition alone. What could be the cause?

A2: At high concentrations, peptide aldehydes like this compound may exhibit off-target activity. Based on the inhibitor's structure and data from similar compounds, the most probable off-targets are the cysteine proteases, specifically calpains and cathepsin L .[3] Other peptide aldehyde inhibitors, such as MG-132, are known to inhibit these proteases at higher concentrations.[4]

Q3: What are the potential consequences of off-target inhibition of calpains and cathepsin L?

A3: Off-target inhibition of these proteases can lead to a variety of cellular effects that may confound experimental results:

  • Calpain Inhibition: Calpains are calcium-activated neutral proteases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Their inhibition can impact multiple signaling pathways, including ERK, p38, JNK, PI3K/Akt, and Rac.[5]

  • Cathepsin L Inhibition: Cathepsin L is a lysosomal cysteine protease involved in protein degradation and antigen presentation. Its inhibition has been linked to the modulation of the NF-κB signaling pathway and can affect cancer cell sensitivity to radiation.[6]

Q4: How can I determine if this compound is inhibiting calpains or cathepsin L in my experiments?

A4: The most direct method is to perform in vitro or cell-based activity assays for these proteases in the presence of this compound. You can use commercially available fluorometric assay kits to measure the activity of calpain and cathepsin L. A decrease in the fluorescent signal in the presence of the inhibitor would indicate off-target inhibition.

Troubleshooting Guide: Investigating Off-Target Effects

If you suspect off-target effects of this compound in your experiments, follow this troubleshooting guide.

Step 1: Confirm On-Target Proteasome Inhibition

Before investigating off-target effects, it is crucial to confirm that the proteasome is being effectively inhibited at the concentrations used.

  • Experimental Workflow:

cluster_0 Proteasome Inhibition Confirmation A Treat cells with a dose-range of this compound B Prepare cell lysates A->B C Perform Western blot for ubiquitinated proteins B->C D Observe accumulation of poly-ubiquitin chains C->D cluster_1 Off-Target Activity Assessment E Treat cell lysates or purified enzymes with this compound F Perform Calpain Activity Assay (Fluorometric) E->F G Perform Cathepsin L Activity Assay (Fluorometric) E->G H Measure fluorescence (Ex/Em: 400/505 nm) F->H G->H I Compare to untreated control H->I H->I cluster_2 Potential Off-Target Signaling Cascades Z This compound (High Concentration) Calpain Calpain Z->Calpain Inhibits CathepsinL Cathepsin L Z->CathepsinL Inhibits ERK ERK Calpain->ERK Modulates p38 p38 Calpain->p38 Modulates JNK JNK Calpain->JNK Modulates PI3K PI3K/Akt Calpain->PI3K Modulates Rac Rac Calpain->Rac Modulates NFkB NF-κB CathepsinL->NFkB Modulates

References

Technical Support Center: Z-Leu-Leu-Tyr-COCHO Degradation and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Leu-Leu-Tyr-COCHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stability of this potent proteasome inhibitor in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] The proteasome is a critical cellular complex responsible for the degradation of most intracellular proteins, playing a key role in regulating numerous cellular processes.[2][3][4][5][6] By inhibiting the chymotrypsin-like activity, this compound disrupts the normal function of the ubiquitin-proteasome pathway, which is crucial for the degradation of ubiquitinated proteins.

Q2: What are the main factors that can affect the stability of this compound in my aqueous solution?

The stability of peptide aldehydes like this compound in aqueous solutions is influenced by several factors:

  • pH: Extreme pH values (both acidic and basic) can lead to the hydrolysis of peptide bonds. Generally, a pH range of 6-8 is considered optimal for the stability of most peptides.[7]

  • Temperature: Higher temperatures accelerate degradation reactions such as hydrolysis and oxidation.[7] For long-term storage of solutions, it is recommended to store them at -20°C or below.[8]

  • Oxidation: The tyrosine residue in this compound is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light.[8]

  • Enzymatic Degradation: If working with biological samples (e.g., cell lysates, serum), proteases present in the sample can degrade the peptide.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to peptide aggregation and degradation. It is advisable to prepare single-use aliquots.[7][8]

Q3: How should I store my this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions in a suitable solvent like DMSO and then aliquot them into single-use vials to be stored at -20°C or -80°C.[8] When preparing aqueous working solutions, use sterile, nuclease-free buffers and prepare them fresh for each experiment if possible. If storage of aqueous solutions is necessary, they should be kept at -20°C for a maximum of one month.[2]

Q4: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, general peptide degradation pathways suggest the following possibilities:

  • Hydrolysis Products: Cleavage of the peptide bonds would result in smaller peptide fragments and individual amino acids (Z-Leu, Leu, Tyr).

  • Oxidation Products: The tyrosine residue can be oxidized to form various products, including dityrosine or other modified forms.

  • Aldehyde Group Modifications: The C-terminal aldehyde group could potentially be oxidized to a carboxylic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Suggestions
Inconsistent or lower-than-expected inhibitory activity Peptide degradation due to improper storage or handling.- Prepare fresh working solutions from a frozen stock for each experiment.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.[7][8]- Ensure the pH of your experimental buffer is within the optimal range for peptide stability (typically pH 6-8).[7]
Inaccurate concentration of the stock solution.- Confirm the concentration of your stock solution using a reliable method such as UV spectrophotometry (measuring absorbance of the Z-group and tyrosine) or by quantitative amino acid analysis.
Precipitation observed in the aqueous working solution Poor solubility of the peptide at the working concentration or in the chosen buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not cause precipitation.- If solubility issues persist, consider using a different buffer system or adding a small amount of a biocompatible organic co-solvent.
Gradual loss of activity in a multi-day experiment Degradation of the peptide in the aqueous experimental medium over time.- For long-term experiments, consider replenishing the this compound at regular intervals.- If possible, conduct a preliminary stability study of the peptide in your specific experimental medium to determine its half-life under your conditions.
Variability between experimental replicates Inconsistent pipetting of the inhibitor solution.- Use calibrated pipettes and ensure thorough mixing of the working solution before adding it to your assay.
Contamination of the stock or working solutions.- Use sterile buffers and tips to prevent microbial growth, which can lead to enzymatic degradation of the peptide.- Filter-sterilize your aqueous buffers before use.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of a Peptide Aldehyde at 37°C

pHHalf-life (t1/2) in hours (Illustrative)
5.012
6.036
7.448
8.024

Table 2: Illustrative Temperature-Dependent Stability of a Peptide Aldehyde at pH 7.4

Temperature (°C)Half-life (t1/2) in hours (Illustrative)
4Stable for >1 week
2572
3748

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Determining the pH-Dependent Stability

Objective: To determine the half-life of this compound in aqueous buffers of different pH values.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • A series of buffers (e.g., citrate for pH 5, phosphate for pH 6-8) at desired pH values.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.[9][10][11][12][13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

  • Incubator or water bath.

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.

  • Immediately after preparation (t=0), take an aliquot of each solution, quench the reaction (e.g., by adding an equal volume of 1% TFA in acetonitrile), and analyze by HPLC to determine the initial peak area of the intact peptide.

  • Incubate the remaining solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots, quench the reaction, and analyze by HPLC.

  • Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.

  • Plot the natural logarithm of the percentage of the remaining intact peptide versus time. The slope of the linear regression will be the negative of the first-order degradation rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Protocol 2: Assessing Thermal Stability

Objective: To evaluate the effect of temperature on the degradation rate of this compound.

Materials:

  • Same as in Protocol 1, with a buffer of a fixed pH (e.g., pH 7.4).

  • Multiple incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

Procedure:

  • Prepare a solution of this compound in the chosen buffer as described in Protocol 1.

  • Divide the solution into separate tubes for each temperature to be tested.

  • Analyze the t=0 sample by HPLC.

  • Place the tubes in the incubators at their respective temperatures.

  • At various time points, withdraw aliquots from each temperature condition, quench the reaction, and analyze by HPLC.

  • Calculate the degradation rate constant (k) and half-life (t1/2) for each temperature as described in Protocol 1.

  • An Arrhenius plot can be generated by plotting ln(k) versus 1/T (in Kelvin) to determine the activation energy of the degradation process.[14][15]

Mandatory Visualizations

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome_19S 19S Regulatory Particle PolyUbProtein->Proteasome_19S Recognition Proteasome_26S 26S Proteasome Proteasome_20S 20S Core Particle Peptides Peptide Fragments Proteasome_20S->Peptides Proteolysis Proteasome_19S->Proteasome_20S Unfolding & Translocation (ATP-dependent) RecycledUb Recycled Ubiquitin Proteasome_19S->RecycledUb Deubiquitination Z_LLL_Tyr_COCHO This compound Z_LLL_Tyr_COCHO->Proteasome_20S Inhibits Chymotrypsin-like Activity (β5 subunit)

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Stability_Testing_Workflow Start Start: Prepare Stock Solution (this compound in DMSO) Prepare_Working Prepare Aqueous Working Solutions (in buffers of varying pH or for different temperatures) Start->Prepare_Working Time_Zero t=0 Analysis: Quench and analyze by HPLC Prepare_Working->Time_Zero Incubate Incubate Solutions (at constant temperature for pH study, or at various temperatures for thermal study) Prepare_Working->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction (e.g., add 1% TFA in ACN) Time_Points->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate degradation rate constant (k) - Calculate half-life (t1/2) HPLC_Analysis->Data_Analysis Peak Area Data End End: Determine Stability Profile Data_Analysis->End

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

References

Unexpected results with Z-Leu-Leu-Tyr-COCHO in proteasome assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Leu-Leu-Tyr-COCHO, a potent inhibitor of the chymotrypsin-like activity of the proteasome. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving reliable results in their proteasome assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide aldehyde that acts as a potent and reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S and 26S proteasome. It has a reported Ki value of 3.0 nM, indicating high affinity for the β5 subunit of the proteasome, which is responsible for this activity.[1][2][3] Its aldehyde functional group forms a reversible covalent bond with the active site threonine residue of the β5 subunit, thereby blocking its proteolytic function.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. For use in assays, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C. It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles to maintain the inhibitor's integrity.[4]

Q3: What is the recommended starting concentration for this compound in a proteasome activity assay?

A3: The optimal concentration of this compound will depend on the specific experimental setup, including the concentration of the proteasome and the cell type being used. A good starting point for in vitro assays with purified proteasome is to perform a dose-response experiment ranging from low nanomolar to micromolar concentrations. For cell-based assays, a wider range may be necessary, and it is crucial to determine the lowest effective concentration that inhibits proteasome activity without causing significant cytotoxicity.[1]

Q4: Can this compound inhibit other proteases?

A4: Peptide aldehydes as a class of compounds have the potential to inhibit other proteases, particularly other cysteine proteases like calpains and cathepsins.[5][6] While specific data for this compound is limited, it is important to be aware of potential off-target effects, especially when using high concentrations of the inhibitor. It is recommended to use the lowest effective concentration and, if necessary, confirm findings with a more specific proteasome inhibitor from a different chemical class.

Troubleshooting Guide

This guide addresses common unexpected results encountered during proteasome assays using this compound.

Issue 1: No or Low Inhibition of Proteasome Activity
Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. Start with a broad range of concentrations to identify the effective range.[1]
Inhibitor Instability Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the assay buffer is compatible with the inhibitor; some components may degrade the peptide aldehyde.
Inactive Inhibitor Verify the integrity of your this compound stock. If possible, test its activity against a known positive control.
Suboptimal Assay Conditions Ensure the assay buffer pH and temperature are optimal for proteasome activity. Check that the fluorogenic substrate concentration is appropriate and not limiting.
Issue 2: High Background Signal or Non-Specific Inhibition
Possible Cause Troubleshooting Step
Autofluorescence of Compound or Assay Components Measure the fluorescence of this compound alone in the assay buffer to check for intrinsic fluorescence. Also, check the background fluorescence of all assay components.[7][8]
Off-Target Inhibition At high concentrations, this compound may inhibit other cellular proteases that can cleave the fluorogenic substrate.[5][6] Use the lowest effective concentration of the inhibitor. Consider using a more specific proteasome inhibitor to confirm that the observed effect is due to proteasome inhibition.
Contaminated Reagents Use fresh, high-quality reagents and buffers. Ensure that labware is clean and free of contaminants that may fluoresce.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Incomplete Mixing Thoroughly mix all reagents in the assay wells.
Temperature Fluctuations Maintain a stable temperature throughout the assay incubation period.[9]
Microplate Issues The type of microplate used can affect the measured fluorescence. Use black, opaque-bottom plates for fluorescence assays to minimize background and well-to-well crosstalk.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.

Table 1: Inhibitory Potency of this compound

ParameterValueTarget
Ki3.0 nMChymotrypsin-like activity of the proteasome

Table 2: Potential Off-Target Activity of Similar Peptide Aldehyde Inhibitors

Note: This data is for a structurally similar compound, Z-Phe-Tyr-CHO, and should be used as a reference for potential off-target effects of this compound.

InhibitorTarget ProteaseIC50
Z-Phe-Tyr-CHOCathepsin L0.85 nM
Z-Phe-Tyr-CHOCathepsin B85.1 nM
Z-Phe-Tyr-CHOCalpain II184 nM

Experimental Protocols

Detailed Protocol: In Vitro Fluorometric Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a standard method for measuring the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate and assessing the inhibitory effect of this compound.

Materials:

  • Purified 20S Proteasome

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

  • Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 10 mM stock in DMSO

  • This compound: 1 mM stock in DMSO

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of Suc-LLVY-AMC by diluting the stock to 100 µM in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations in the assay.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound solutions to the appropriate wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 20 µL of purified 20S proteasome (e.g., 0.5 µg/mL final concentration) to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

  • Initiate Reaction:

    • Add 20 µL of the 100 µM Suc-LLVY-AMC working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

Ubiquitin_Proteasome_System Ubiquitin-Proteasome Protein Degradation Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 TargetProtein Target Protein E3->TargetProtein Recognition PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination TargetProtein->PolyUbProtein Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Degradation Peptides Peptides Proteasome26S->Peptides Z_LLT_COCHO This compound Z_LLT_COCHO->Proteasome26S Inhibition

Caption: The ubiquitin-proteasome pathway and the inhibitory action of this compound.

Experimental Workflow: Proteasome Inhibition Assay

Proteasome_Inhibition_Assay_Workflow Workflow for a Fluorometric Proteasome Inhibition Assay Start Start PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor AddReagents Add Assay Buffer, Inhibitor, and Proteasome to Plate PrepInhibitor->AddReagents PreIncubate Pre-incubate at 37°C AddReagents->PreIncubate AddSubstrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) PreIncubate->AddSubstrate MeasureFluorescence Measure Fluorescence Kinetically AddSubstrate->MeasureFluorescence AnalyzeData Analyze Data: Calculate % Inhibition and IC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for a proteasome activity inhibition assay.

Logical Relationship: Troubleshooting High Background

Troubleshooting_High_Background Troubleshooting High Background Fluorescence HighBackground High Background Fluorescence Observed CheckCompound Is the inhibitor autofluorescent? HighBackground->CheckCompound CheckReagents Are reagents contaminated? CheckCompound->CheckReagents No SubtractBlank Subtract compound blank CheckCompound->SubtractBlank Yes CheckOffTarget Is there off-target inhibition? CheckReagents->CheckOffTarget No UseFreshReagents Prepare fresh reagents CheckReagents->UseFreshReagents Yes LowerConcentration Lower inhibitor concentration and use specific controls CheckOffTarget->LowerConcentration Yes Resolved Issue Resolved CheckOffTarget->Resolved No SubtractBlank->Resolved UseFreshReagents->Resolved LowerConcentration->Resolved

Caption: A decision tree for troubleshooting high background fluorescence in proteasome assays.

References

Preventing non-specific binding of Z-Leu-Leu-Tyr-COCHO in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing non-specific binding of the proteasome inhibitor Z-Leu-Leu-Tyr-COCHO in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and reversible peptide aldehyde inhibitor of the 20S proteasome's chymotrypsin-like (CT-L) activity, with a reported Ki value of 3.0 nM.[1][2] Its mechanism of action involves the electrophilic aldehyde group forming a reversible covalent bond (hemiacetal) with the active site threonine residue of the β5 subunit of the proteasome. This binding blocks the substrate from accessing the active site, thereby inhibiting protein degradation.

Q2: What is non-specific binding and why is it a problem for this compound?

Q3: What are the common causes of non-specific binding in proteasome activity assays?

Several factors can contribute to non-specific binding:

  • Hydrophobic and Ionic Interactions: The peptide backbone and side chains of the inhibitor can interact non-specifically with other proteins or plastic surfaces.

  • High Inhibitor Concentration: Using excessively high concentrations of this compound increases the likelihood of low-affinity, non-specific interactions.

  • Off-Target Enzyme Activity: Cell lysates contain numerous proteases besides the proteasome that may be inhibited by this compound.

  • Sub-optimal Assay Buffer Conditions: Inappropriate pH, salt concentration, or the absence of blocking agents can promote non-specific interactions.

Troubleshooting Guide: High Background or Suspected Non-Specific Binding

This guide provides a step-by-step approach to troubleshoot and mitigate non-specific binding of this compound in your assays.

Troubleshooting_Non_Specific_Binding start High Background or Suspected Non-Specific Binding check_controls Review Control Experiments start->check_controls step1 1. Run 'Inhibitor-Only' Control (No Enzyme/Lysate) check_controls->step1 Is background high without enzyme? step2 2. Use a Specific Proteasome Inhibitor (e.g., MG-132) as a Positive Control check_controls->step2 Is inhibition profile different from a known specific inhibitor? optimize_assay Optimize Assay Conditions step3 3. Titrate this compound Concentration optimize_assay->step3 Does lowering concentration reduce non-specific signal? step4 4. Optimize Buffer Composition (pH, Salt, Detergent) optimize_assay->step4 Are buffer conditions non-optimal? step5 5. Add a Blocking Agent (e.g., BSA) optimize_assay->step5 Is non-specific protein adsorption suspected? validate_specificity Validate Inhibitor Specificity step6 6. Test Against Other Protease Classes (e.g., Calpain/Cathepsin Assays) validate_specificity->step6 Is off-target inhibition a concern? solution Problem Resolved step1->optimize_assay step2->validate_specificity step3->solution step4->solution step5->solution step6->solution Proteasome_Inhibition_Pathway cluster_proteasome 20S Proteasome Core b5 β5 Subunit (Active Site Threonine) products Degraded Peptides b5->products Proteolysis no_degradation Protein Accumulation b5->no_degradation Inhibition inhibitor This compound (Peptide Aldehyde) inhibitor->b5 Reversible Covalent Bond Formation substrate Protein Substrate substrate->b5 Binding to Active Site

References

Titrating the optimal dose of Z-Leu-Leu-Tyr-COCHO for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using Z-Leu-Leu-Tyr-COCHO, a peptide aldehyde inhibitor. It includes frequently asked questions, detailed experimental protocols for dose titration, and troubleshooting advice to help you determine the optimal concentration for your specific cell type and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a potent, cell-permeable peptide aldehyde inhibitor that primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, with a reported Ki (inhibition constant) of 3.0 nM.[1][2] By inhibiting the proteasome, it blocks the degradation of ubiquitinated proteins, which can lead to the accumulation of proteins that regulate critical cellular processes such as the cell cycle, apoptosis, and signal transduction. Its mechanism is similar to other well-known peptide aldehyde proteasome inhibitors like MG-132.[3][4]

Q2: How should I prepare and store a stock solution of this compound? It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a cell culture-grade solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2][5] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Note that peptide aldehydes in solution can be sensitive to hydrolysis, so it is best to prepare fresh dilutions for each experiment.[6]

Q3: What is a typical starting concentration range for titrating this inhibitor? The optimal concentration of this compound is highly dependent on the cell type, cell density, and the duration of treatment. A common starting point for a dose-response experiment is a wide concentration range, typically from 10 nM to 10 µM.[7] A logarithmic serial dilution is recommended to efficiently screen this range and identify the effective concentration window for your specific system.

Q4: How can I determine the effect of this compound in my cells? The cellular effect can be measured using various assays, depending on your research question:

  • Proteasome Activity Assay: Directly measure the inhibition of chymotrypsin-like activity using a fluorogenic substrate.

  • Western Blotting: Analyze the accumulation of known proteasome substrates (e.g., p27, IκBα) or ubiquitinated proteins.

  • Cell Viability/Proliferation Assays: Use assays like MTT, MTS, or CellTiter-Glo to assess the inhibitor's effect on cell growth and survival.[8]

  • Apoptosis Assays: Measure markers of apoptosis, such as caspase activation or Annexin V staining, as proteasome inhibition is a potent inducer of apoptosis.

Experimental Protocol: Dose-Response Titration Using a Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom, tissue culture-treated plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (luminometer)

Methodology:

  • Cell Seeding:

    • Harvest and count your cells, ensuring viability is >90%.[8]

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells).[7]

    • Incubate the plate overnight (18-24 hours) at 37°C and 5% CO₂ to allow cells to attach and resume normal growth.[7]

  • Inhibitor Preparation:

    • Prepare a 2X working stock of the highest concentration of this compound in complete culture medium (e.g., 20 µM for a final concentration of 10 µM).

    • Perform a serial dilution (e.g., 1:3 or 1:5) in complete culture medium to create a range of concentrations.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.[7]

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add an equal volume of the 2X inhibitor dilutions to the corresponding wells. This will bring the final volume to the desired level (e.g., 100 µL) and the inhibitor to a 1X final concentration.

    • Include wells for "vehicle control" (cells + medium + DMSO) and "no-cell control" (medium only, for background measurement).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Data Acquisition:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture medium).[8]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal from the "no-cell control" wells from all other measurements.

    • Normalize the data by setting the average signal from the "vehicle control" wells to 100% viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.[7]

Diagram: Experimental Workflow for Dose Titration

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analysis Day 4: Analysis seed Seed cells in 96-well plate incubate_attach Incubate overnight (18-24h) seed->incubate_attach prep_inhib Prepare serial dilutions of this compound treat_cells Add inhibitor/vehicle to cells prep_inhib->treat_cells incubate_treat Incubate for desired duration (e.g., 48h) treat_cells->incubate_treat add_reagent Add viability reagent read_plate Read luminescence add_reagent->read_plate analyze_data Normalize data and calculate IC50 read_plate->analyze_data G start Start Troubleshooting issue What is the issue? start->issue no_effect No Effect Observed issue->no_effect No Effect high_tox High Toxicity Observed issue->high_tox High Toxicity high_var High Variability issue->high_var High Variability sol_no_effect1 Check compound activity (use fresh aliquot) no_effect->sol_no_effect1 sol_no_effect2 Increase incubation time or concentration no_effect->sol_no_effect2 sol_no_effect3 Verify assay sensitivity (use positive control) no_effect->sol_no_effect3 sol_high_tox1 Check solvent toxicity (run vehicle control) high_tox->sol_high_tox1 sol_high_tox2 Lower concentration range high_tox->sol_high_tox2 sol_high_tox3 Reduce incubation time high_tox->sol_high_tox3 sol_high_var1 Improve pipetting technique high_var->sol_high_var1 sol_high_var2 Ensure uniform cell seeding high_var->sol_high_var2 sol_high_var3 Mitigate plate edge effects high_var->sol_high_var3 G cluster_tagging Protein Tagging cluster_degradation Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub-Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Ubiquitin Ub->E1 Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Small Peptides Proteasome->Peptides Inhibitor This compound Inhibitor->Proteasome

References

Technical Support Center: Z-Leu-Leu-Tyr-COCHO Activity in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the proteasome inhibitor Z-Leu-Leu-Tyr-COCHO in experimental settings, with a specific focus on the impact of serum in cell culture media.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Reduced or no inhibitory activity observed in media containing serum. Serum Protein Binding: Peptide aldehydes can be bound by serum proteins, particularly albumin. This sequestration reduces the effective concentration of the inhibitor available to target the proteasome.1. Increase Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration in the presence of serum. 2. Reduce Serum Concentration: If experimentally feasible, lower the percentage of serum in your culture media. 3. Use Serum-Free Media: For biochemical assays or short-term cell culture experiments, consider using serum-free media.
Enzymatic Degradation: Serum contains proteases that may degrade the peptide-based inhibitor over time.1. Limit Incubation Time: Reduce the duration of the experiment to minimize the potential for inhibitor degradation. 2. Replenish Inhibitor: For longer-term experiments, consider a partial media change with fresh inhibitor.
High variability between replicate experiments. Inconsistent Serum Lots: Different lots of fetal bovine serum (FBS) can have varying protein compositions, leading to batch-to-batch differences in inhibitor binding and activity.1. Lot Qualification: Test new lots of FBS to ensure consistency in experimental outcomes. 2. Use a Single Lot: For a series of related experiments, use a single, large batch of FBS.
Inhibitor Instability: Peptide aldehydes can be unstable in aqueous solutions over time.1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Unexpected off-target effects or cytotoxicity. High Inhibitor Concentration: Using an excessively high concentration of the inhibitor to overcome serum effects can lead to off-target activity or cellular stress.1. Determine IC50: Perform a cell viability assay (e.g., MTT or resazurin) in parallel with your functional assay to determine the cytotoxic concentration of the inhibitor under your experimental conditions. 2. Optimize Concentration and Time: Use the lowest effective concentration for the shortest time necessary to achieve the desired proteasome inhibition.

Frequently Asked Questions (FAQs)

Q1: How does serum affect the activity of this compound?

A1: Serum can significantly impact the activity of this compound through two primary mechanisms:

  • Protein Binding: The aldehyde group and peptide nature of the inhibitor can lead to non-covalent binding with abundant serum proteins like albumin. This interaction reduces the free concentration of the inhibitor in the media, thereby decreasing its ability to inhibit the proteasome in cells.

  • Enzymatic Degradation: Serum contains various proteases that can potentially cleave and inactivate the peptide backbone of this compound, reducing its effective concentration over time.

Q2: I am not seeing the expected accumulation of a known proteasome substrate after treating my cells with this compound in serum-containing media. What should I do?

A2: First, verify the activity of your inhibitor. As a positive control, treat a parallel cell culture with a well-characterized proteasome inhibitor whose activity in serum is known, or perform the experiment in serum-free media to confirm that your this compound stock is active. If the inhibitor is active, the lack of substrate accumulation in serum-containing media is likely due to the inhibitory effects of serum. You may need to increase the concentration of this compound to compensate for serum protein binding. A dose-response experiment is recommended to find the optimal concentration for your specific cell type and serum percentage.

Q3: Can I use this compound in in-vitro proteasome activity assays with purified proteasomes?

A3: Yes, this compound is a potent inhibitor of the chymotrypsin-like activity of the 20S proteasome and is well-suited for in-vitro assays. In such cell-free systems, the complicating factor of serum is not present, and you should observe potent inhibition at low nanomolar concentrations.

Q4: What is the mechanism of action of this compound?

A4: this compound is a peptide aldehyde that acts as a reversible covalent inhibitor of the proteasome. The aldehyde group forms a hemiacetal adduct with the active site threonine residue (Thr1) of the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity.

Q5: Are there any signaling pathways that are particularly sensitive to inhibition by this compound?

A5: Yes, inhibition of the chymotrypsin-like activity of the proteasome is known to affect several key signaling pathways, including the NF-κB and apoptosis pathways. By preventing the degradation of IκBα, proteasome inhibitors like this compound block the activation of NF-κB.[1][2][3][4] These inhibitors can also induce apoptosis by stabilizing pro-apoptotic proteins and disrupting the cell cycle.[5][6][7]

Data Presentation

Table 1: Hypothetical Impact of Serum on this compound Potency

ConditionSerum ConcentrationExpected IC50 (Chymotrypsin-like Activity)
In Vitro Assay (Purified 20S Proteasome)0%Low nM
Cell-Based Assay0% (Serum-Free Media)Mid-to-High nM
Cell-Based Assay10% Fetal Bovine SerumHigh nM to Low µM

Note: These are expected trends. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Cell Culture

Objective: To determine the concentration of this compound required to inhibit 50% of the proteasome's chymotrypsin-like activity in cultured cells in the presence and absence of serum.

Materials:

  • Cells of interest

  • Complete growth media (with and without serum)

  • This compound

  • Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Inhibitor Preparation: Prepare a 2x serial dilution of this compound in the appropriate media (with and without serum).

  • Cell Treatment: Remove the growth media from the cells and replace it with the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Proteasome Activity Assay: Following the manufacturer's instructions for your chosen assay kit, lyse the cells and measure the chymotrypsin-like activity.

  • Data Analysis: Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Proteasome 26S Proteasome IkB->Proteasome Degradation Ub Ubiquitin IkB->Ub NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ub->IkB Ubiquitination IkB_NFkB->IkB Releases NF-κB Z_Leu_Leu_Tyr_COCHO This compound Z_Leu_Leu_Tyr_COCHO->Proteasome Inhibits DNA κB DNA Sites NFkB_nuc->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

Apoptosis_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Events Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Mito Mitochondrion Pro_Apoptotic->Mito Promotes Permeabilization Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Anti_Apoptotic->Mito Inhibits Permeabilization Proteasome 26S Proteasome Proteasome->Anti_Apoptotic Degradation Z_Leu_Leu_Tyr_COCHO This compound Z_Leu_Leu_Tyr_COCHO->Proteasome Inhibition CytoC Cytochrome c Mito->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via proteasome inhibition.

Experimental Workflow

Experimental_Workflow cluster_serum_effect Assessing Serum Impact Start Start Prep_Cells Prepare Cell Cultures Start->Prep_Cells Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Cells->Prep_Inhibitor Treat_Serum_Free Treat Cells in Serum-Free Medium Prep_Inhibitor->Treat_Serum_Free Treat_Serum Treat Cells in Serum-Containing Medium Prep_Inhibitor->Treat_Serum Assay_Activity Perform Proteasome Activity Assay Treat_Serum_Free->Assay_Activity Treat_Serum->Assay_Activity Analyze_IC50 Calculate and Compare IC50 Values Assay_Activity->Analyze_IC50 End End Analyze_IC50->End

Caption: Workflow for evaluating the impact of serum on inhibitor activity.

References

Technical Support Center: Z-Leu-Leu-Tyr-COCHO and Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Z-Leu-Leu-Tyr-COCHO (Z-LLY-CHO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential confounding factor of autophagy induction during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as Z-LLY-CHO) is a peptide aldehyde that functions as a potent inhibitor of several proteases. Its primary targets include:

  • The 26S Proteasome (Chymotrypsin-like activity): Z-LLY-CHO is a highly potent inhibitor with a Ki (inhibition constant) of 3.0 nM.[1][2]

  • Calpains: It has been shown to inhibit calpain activity at a concentration of 1 µM.[3]

  • β-secretase (BACE1): While investigated as a β-secretase inhibitor, it was found to be more effective as a calpain inhibitor at lower concentrations.[3]

Q2: What is autophagy and why is it a potential confounding factor when using Z-LLY-CHO?

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis. Autophagy can be a confounding factor when using Z-LLY-CHO because inhibition of its primary targets, the proteasome and calpains, has been shown to induce autophagy.[4][5][6][7] This means that an observed cellular effect following Z-LLY-CHO treatment could be due to the intended inhibition of the proteasome or calpains, or it could be an off-target effect of induced autophagy, or a combination of both.

Q3: At what concentrations might Z-LLY-CHO induce autophagy?

While there is no direct study providing a specific dose-response curve for Z-LLY-CHO-induced autophagy, we can infer potential concentration ranges based on its known targets. Since Z-LLY-CHO inhibits calpains at 1 µM and this inhibition can lead to autophagy, it is plausible that autophagy induction may occur in a similar concentration range.[3][7] Given its high potency against the proteasome (Ki = 3.0 nM), even low nanomolar concentrations could potentially trigger autophagy as a compensatory protein degradation pathway.[1][2][5] Researchers should empirically determine the concentration-dependent effects of Z-LLY-CHO on autophagy in their specific experimental system.

Q4: How can I determine if Z-LLY-CHO is inducing autophagy in my experiment?

To determine if Z-LLY-CHO is inducing autophagy, you need to measure key markers of autophagic flux. The most common methods include:

  • LC3-II Conversion: Monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) by Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[8]

  • p62/SQSTM1 Degradation: p62 is a protein that is selectively degraded by autophagy. A decrease in p62 levels suggests an increase in autophagic flux.

  • Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3): This method uses a fluorescent reporter to distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a more detailed analysis of autophagic flux.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide is designed to help you identify and address issues related to unexpected or off-target effects of Z-LLY-CHO, particularly the induction of autophagy.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results with Z-LLY-CHO. The observed phenotype is a combination of the intended target inhibition and off-target autophagy induction.1. Perform a dose-response experiment: Test a range of Z-LLY-CHO concentrations to identify a window where the desired effect is observed without significant autophagy induction. 2. Measure autophagic flux: Use the protocols below to determine if autophagy is induced at the concentration you are using. 3. Use a specific autophagy inhibitor: Co-treat your cells with Z-LLY-CHO and an autophagy inhibitor (e.g., 3-Methyladenine, Bafilomycin A1, or Chloroquine) to see if the unexpected phenotype is rescued. 4. Use a different inhibitor: If possible, use a more specific inhibitor for your intended target that is not known to induce autophagy.
Observed cellular phenotype is similar to that of known autophagy inducers (e.g., starvation, rapamycin). Z-LLY-CHO is inducing autophagy through inhibition of the proteasome or calpains.1. Confirm autophagy induction: Follow the experimental protocols to measure LC3-II conversion and p62 degradation. 2. Dissect the signaling pathway: Investigate upstream signaling pathways associated with proteasome or calpain inhibition-induced autophagy (see diagrams below).
Difficulty distinguishing between proteasome inhibition and autophagy induction. Both pathways are interconnected, and inhibition of one can lead to the upregulation of the other as a compensatory mechanism.[2][4][5]1. Measure both pathways simultaneously: Quantify proteasome activity (e.g., using a fluorogenic substrate) and autophagic flux in parallel. 2. Use specific inhibitors for each pathway as controls: Include controls with a specific proteasome inhibitor (e.g., MG132) and a specific autophagy inducer (e.g., rapamycin).

Data Presentation

Table 1: Known Inhibitory Concentrations of this compound

TargetInhibitory ConcentrationReference
26S Proteasome (Chymotrypsin-like activity)Ki = 3.0 nM[1][2]
Calpain1 µM[3]

Note: The concentration at which Z-LLY-CHO induces autophagy is likely cell-type and context-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: Monitoring Autophagic Flux by Western Blot for LC3-II and p62

Objective: To determine if Z-LLY-CHO treatment leads to an increase in autophagic flux by measuring the levels of LC3-II and p62.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a vehicle control, Z-LLY-CHO at various concentrations, and a positive control for autophagy induction (e.g., starvation or 100 nM rapamycin) for the desired time course.

    • For a complete autophagic flux assay, include a set of wells for each condition that are also treated with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the experiment. This will block the degradation of LC3-II and p62 in the lysosome, allowing for the measurement of the rate of autophagosome formation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel to resolve LC3-I and LC3-II bands. A separate lower percentage gel can be used for p62 and a loading control (e.g., GAPDH or β-actin).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of LC3-II to the loading control. An increase in this ratio upon Z-LLY-CHO treatment, especially in the presence of a lysosomal inhibitor, indicates increased autophagic flux.

    • Calculate the ratio of p62 to the loading control. A decrease in this ratio upon Z-LLY-CHO treatment indicates increased autophagic flux.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Proteasome Inhibition Pathway cluster_1 Calpain Inhibition Pathway Z-LLY-CHO_p This compound Proteasome 26S Proteasome Z-LLY-CHO_p->Proteasome Inhibits UPR Unfolded Protein Response (UPR) Proteasome->UPR Accumulation of unfolded proteins leads to eIF2a p-eIF2α UPR->eIF2a Autophagy_p Autophagy Induction eIF2a->Autophagy_p Z-LLY-CHO_c This compound Calpain Calpain Z-LLY-CHO_c->Calpain Inhibits Atg5_cleavage Atg5 Cleavage Calpain->Atg5_cleavage Mediates Autophagy_c Autophagy Induction Atg5_cleavage->Autophagy_c Inhibition of cleavage leads to G Start Start Experiment Cell_Culture Cell Culture & Treatment (Vehicle, Z-LLY-CHO, Controls) Start->Cell_Culture Flux_Assay Autophagic Flux Assay (with/without lysosomal inhibitor) Cell_Culture->Flux_Assay Western_Blot Western Blot for LC3-II and p62 Flux_Assay->Western_Blot Microscopy Fluorescence Microscopy (mCherry-GFP-LC3) Flux_Assay->Microscopy Analysis Data Analysis Western_Blot->Analysis Microscopy->Analysis Conclusion Conclusion: Autophagy Induced? Analysis->Conclusion Yes Troubleshoot Troubleshoot Experiment Analysis->Troubleshoot No/Unclear G ZLLY This compound PI Proteasome Inhibition ZLLY->PI CI Calpain Inhibition ZLLY->CI AI Autophagy Induction PI->AI Phenotype Observed Cellular Phenotype PI->Phenotype CI->AI CI->Phenotype AI->Phenotype

References

Validation & Comparative

Validating Proteasome Inhibition: A Comparative Guide to Z-Leu-Leu-Tyr-COCHO and Other Inhibitors Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the inhibition of the proteasome is a critical step in studying cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of Z-Leu-Leu-Tyr-COCHO, a potent proteasome inhibitor, with other commonly used inhibitors, MG132 and Bortezomib. We will delve into their mechanisms of action, present supporting experimental data, and provide a detailed protocol for validating proteasome inhibition using the gold-standard western blot technique.

This compound is a powerful inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome, with a reported Ki value of 3.0 nM. Its efficacy in blocking the primary catalytic activity of the proteasome makes it a valuable tool for studying the ubiquitin-proteasome system (UPS). To objectively assess its performance, this guide will compare it against two other widely used proteasome inhibitors: MG132, a reversible peptide aldehyde, and Bortezomib (PS-341), a reversible dipeptidyl boronic acid that is an FDA-approved anticancer drug.

Comparative Analysis of Proteasome Inhibitors

The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of most intracellular proteins. It possesses three major catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) activity, associated with the β5, β2, and β1 subunits, respectively. The following table summarizes the inhibitory activities of this compound (as the benzyloxycarbonyl-protected form, BzLLLCOCHO), MG132, and Bortezomib against these activities.

InhibitorTarget Proteasome ActivityReported IC50 / Ki ValueKey Characteristics
This compound Chymotrypsin-like (CT-L)Ki: 3.0 nMPotent inhibitor of the primary proteasome catalytic activity. A study on its protected form, BzLLLCOCHO, showed strong inhibition of all three catalytic activities (CT-L, T-L, and PGPH)[1].
MG132 Chymotrypsin-like (CT-L)IC50: 100 nMA widely used, reversible, and cell-permeable peptide aldehyde inhibitor. It has been shown to result in weak inhibition of the CT-L and PGPH activities in some studies[1].
Bortezomib (PS-341) Chymotrypsin-like (CT-L) & PGPHKi: 0.6 nM (20S proteasome)A highly potent, reversible inhibitor. It has been demonstrated to completely inhibit CT-L and PGPH activities[1].

Visualizing Proteasome Inhibition: The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a highly regulated pathway responsible for protein degradation. Understanding this pathway is crucial for interpreting the effects of proteasome inhibitors.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Degraded Peptides Proteasome->Peptides

The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Validation of Proteasome Inhibition by Western Blot

The most common method to validate proteasome inhibition in cells is to measure the accumulation of ubiquitinated proteins by western blot. When the proteasome is inhibited, proteins tagged with ubiquitin for degradation are no longer broken down and therefore accumulate in the cell. This can be visualized as a high molecular weight smear on a western blot when probing with an anti-ubiquitin antibody.

Experimental Workflow

The following diagram outlines the key steps in a western blot experiment designed to validate proteasome inhibition.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with Proteasome Inhibitor (e.g., this compound, MG132) and Vehicle Control (e.g., DMSO) start->treatment lysis Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA or Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Ubiquitin, anti-p53) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Experimental workflow for validating proteasome inhibition via Western Blot.

Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, HEK293T) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Treat cells with this compound, MG132, or Bortezomib at various concentrations (e.g., 1-10 µM for this compound and MG132, 10-100 nM for Bortezomib) for a specified time (e.g., 4-6 hours).

  • Include a vehicle control (e.g., DMSO) treated sample.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ubiquitin (to detect accumulation of ubiquitinated proteins) or a known short-lived proteasome substrate (e.g., p53) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. An increase in the high-molecular-weight ubiquitin smear or the specific band for a known substrate in the inhibitor-treated lanes compared to the control lane confirms proteasome inhibition.

Conclusion

This compound is a highly potent inhibitor of the proteasome's chymotrypsin-like activity. While direct western blot evidence of its effect on ubiquitin accumulation is not as widely published as for inhibitors like MG132, its strong inhibition of all three proteasomal catalytic activities suggests it is a valuable tool for studying the ubiquitin-proteasome system. The provided western blot protocol offers a robust method for researchers to independently validate the efficacy of this compound and compare its performance to other inhibitors in their specific experimental models. This comparative approach is essential for selecting the most appropriate tool to investigate the intricate roles of the proteasome in health and disease.

References

A Comparative Efficacy Analysis: Z-Leu-Leu-Tyr-COCHO versus MG-132 in Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precise and potent tool for studying the ubiquitin-proteasome system is paramount. This guide provides a detailed comparison of two peptide aldehyde inhibitors: Z-Leu-Leu-Tyr-COCHO and the widely-used MG-132, focusing on their efficacy, specificity, and underlying mechanisms of action.

At a Glance: Key Performance Indicators

The primary distinction between this compound and MG-132 lies in their reported potency and the context of their characterization. This compound is highlighted as a highly potent inhibitor of the chymotrypsin-like activity of the proteasome, with a reported inhibition constant (Ki) in the low nanomolar range. MG-132 is a well-established and broadly used reversible proteasome inhibitor, also targeting the chymotrypsin-like activity, but with additional known off-target effects on other proteases like calpains.

FeatureThis compoundMG-132
Primary Target Proteasome (Chymotrypsin-like activity)Proteasome (Chymotrypsin-like activity)
Potency (Proteasome) Kᵢ = 3.0 nM[1][2][3]IC₅₀ ≈ 100 nM[4]
Known Off-Targets Not extensively documented in comparative studies.Calpains (IC₅₀ ≈ 1.2 µM)
Mechanism Peptide aldehyde inhibitorReversible peptide aldehyde inhibitor[4]

Delving into the Mechanism of Action

Both this compound and MG-132 are peptide aldehydes that function by forming a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity. This inhibition prevents the degradation of polyubiquitinated proteins, leading to their accumulation within the cell. This disruption of protein homeostasis triggers various cellular signaling pathways, most notably those involved in apoptosis and NF-κB signaling.

A study comparing various proteasome inhibitors, including MG-132, showed that it resulted in weak inhibition of both the chymotrypsin-like and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome in multiple myeloma cell lines[5]. In contrast, this compound is specifically noted for its potent inhibition of the chymotrypsin-like activity[1][2][3].

Signaling Pathways Affected by Proteasome Inhibition

The accumulation of undigested ubiquitinated proteins due to proteasome inhibition by compounds like this compound and MG-132 has profound effects on cellular signaling. Two of the most critical pathways impacted are the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway:

Under normal conditions, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon receiving a stimulus, IκB is ubiquitinated and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. Both this compound and MG-132, by inhibiting the proteasome, prevent the degradation of IκB, thereby blocking NF-κB activation.

G This compound / MG-132 This compound / MG-132 Proteasome Proteasome This compound / MG-132->Proteasome inhibit Accumulation of\nUbiquitinated Proteins Accumulation of Ubiquitinated Proteins Proteasome->Accumulation of\nUbiquitinated Proteins leads to Accumulation of\nPro-apoptotic Proteins Accumulation of Pro-apoptotic Proteins Caspase Activation Caspase Activation Accumulation of\nPro-apoptotic Proteins->Caspase Activation triggers ER Stress ER Stress ER Stress->Caspase Activation triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Accumulation of\nUbiquitinated Proteins->Accumulation of\nPro-apoptotic Proteins includes Accumulation of\nUbiquitinated Proteins->ER Stress induces G Serial Dilution of Inhibitors Serial Dilution of Inhibitors Addition of Proteasome Addition of Proteasome Serial Dilution of Inhibitors->Addition of Proteasome Pre-incubation Pre-incubation Addition of Proteasome->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Kinetic Measurement Kinetic Measurement Substrate Addition->Kinetic Measurement Data Analysis (IC50) Data Analysis (IC50) Kinetic Measurement->Data Analysis (IC50)

References

A Head-to-Head Comparison: Z-Leu-Leu-Tyr-COCHO vs. Bortezomib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Proteasome Inhibitors

In the landscape of cancer therapeutics, proteasome inhibitors have emerged as a pivotal class of drugs, disrupting cellular protein homeostasis and inducing apoptosis in malignant cells. Among these, the peptide aldehyde Z-Leu-Leu-Tyr-COCHO (often referred to by its more common name, MG132) and the boronic acid dipeptide bortezomib (Velcade®) are two of the most extensively studied agents. This guide provides a comprehensive, data-driven comparison of their performance in cancer cell lines, focusing on their mechanisms of action, cytotoxic and apoptotic effects, and their impact on key cellular signaling pathways.

At a Glance: Key Differences

FeatureThis compound (MG132)Bortezomib
Chemical Class Peptide AldehydeBoronic Acid Dipeptide
Mechanism of Action Reversible inhibitor of the 26S proteasome.[1]Reversible and selective inhibitor of the 26S proteasome.[2][3]
Primary Target Chymotrypsin-like activity of the proteasome; can also inhibit other proteases at higher concentrations.Highly selective for the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2]
Potency Generally less potent than bortezomib.Highly potent, with IC50 values often in the nanomolar range.
Clinical Use Primarily a research tool.FDA-approved for treating multiple myeloma and mantle cell lymphoma.[2]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data comparing the effects of this compound (MG132) and bortezomib on proteasome activity and cell viability in various cancer cell lines.

Table 1: Inhibition of Proteasome Chymotrypsin-Like Activity
Cell LineCompoundIC50Reference
MCF7 (Breast Cancer)Bortezomib~10 nM[4]
MCF7 (Breast Cancer)MG132~1 µM[4]
Colon Cancer Cell LinesBortezomibNot specified[1]
Colon Cancer Cell LinesMG132Not specified[1]
Multiple MyelomaBortezomibNot specified[5]
Multiple MyelomaMG132Not specified[5]

Note: A direct comparison in a study on MCF7 cells demonstrated that bortezomib is significantly more potent in inhibiting the chymotrypsin-like activity of the proteasome than MG132.[4]

Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
Cell LineCompoundIC50Time PointReference
DLD-1 (Colon Cancer)BortezomibNot specified48h[3]
DLD-1 (Colon Cancer)MG132Not specified6h[2]
H1299 (Lung Cancer)BortezomibNot specifiedNot specified[2]
H1299 (Lung Cancer)MG132Not specifiedNot specified[2]
SKOV3 (Ovarian Cancer)BortezomibNot specifiedNot specified[2]
SKOV3 (Ovarian Cancer)MG132Not specifiedNot specified[2]
Glioblastoma Cell LinesBortezomibLow nM rangeNot specified[6]

Note: While direct head-to-head IC50 comparisons for cytotoxicity are limited in the reviewed literature, bortezomib generally exhibits significantly lower IC50 values, indicating higher potency.[6]

Mechanism of Action and Signaling Pathways

Both this compound and bortezomib function by inhibiting the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts the normal protein degradation cycle, leading to the accumulation of misfolded and regulatory proteins. The cellular consequences include cell cycle arrest and the induction of apoptosis.

A key pathway affected by both inhibitors is the NF-κB signaling cascade. By preventing the degradation of IκBα, an inhibitor of NF-κB, these compounds block the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.

G Proteasome_Inhibitor This compound or Bortezomib Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits IkBa_Ub Ub-IκBα Proteasome->IkBa_Ub Degrades IkBa IκBα NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription Nucleus->Anti_Apoptotic_Genes Promotes Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Inhibits G Start Seed Cells in 96-well Plate Treat Treat with Inhibitor Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read G Start Treat Cells on Coverslips Fix Fix and Permeabilize Start->Fix TUNEL TUNEL Reaction Fix->TUNEL Stain Counterstain (e.g., DAPI) TUNEL->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify Apoptotic Cells Image->Quantify

References

A Comparative Analysis of Z-Leu-Leu-Tyr-COCHO and Other Peptide Aldehyde Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide aldehyde inhibitor Z-Leu-Leu-Tyr-COCHO with other commonly used peptide aldehydes, such as MG132 and ALLN. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to Peptide Aldehyde Inhibitors

Peptide aldehydes are a class of reversible inhibitors that primarily target cysteine and serine proteases. Their aldehyde functional group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, leading to the inhibition of its catalytic activity. These inhibitors have been instrumental in elucidating the roles of various proteases in cellular processes, particularly the proteasome and calpains.

Specificity Analysis: A Head-to-Head Comparison

The selection of a protease inhibitor for in vitro or in vivo studies critically depends on its specificity. An ideal inhibitor would target a single protease or a specific class of proteases with high affinity, minimizing off-target effects. This section provides a comparative overview of the inhibitory potency and specificity of this compound, MG132, and ALLN against key cellular proteases.

Quantitative Inhibitory Activity

The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of the selected peptide aldehydes against the 26S proteasome (chymotrypsin-like activity), calpains, and cathepsins. Lower values indicate higher potency.

InhibitorTarget ProteaseKi (nM)IC50 (nM)
This compound Proteasome (Chymotrypsin-like)3.0[1]-
MG132 (Z-Leu-Leu-Leu-al) Proteasome (Chymotrypsin-like)4[2]100[2][3]
Calpain-1200[2][3]
ALLN (Ac-Leu-Leu-Nle-al) Proteasome6000[4]-
Calpain I190[4]-
Calpain II220[4]-
Cathepsin B150[4]-
Cathepsin L0.5[4]-

Key Observations:

  • This compound demonstrates high potency for the chymotrypsin-like activity of the proteasome, with a Ki value in the low nanomolar range.[1]

  • MG132 is a potent proteasome inhibitor but also exhibits inhibitory activity against calpains, albeit at a higher concentration.[2][3]

  • ALLN is a broad-spectrum inhibitor, showing high potency against calpains and cathepsins, while its inhibition of the proteasome is significantly weaker.[4]

Experimental Protocols

The determination of inhibitory constants (Ki) and IC50 values is crucial for characterizing the potency and selectivity of protease inhibitors. A widely used method for this purpose is the in vitro protease activity assay using fluorogenic substrates.

In Vitro Proteasome Activity Assay

This protocol outlines a general procedure for measuring the chymotrypsin-like activity of the 20S proteasome and determining the inhibitory potential of peptide aldehydes.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8)

  • Peptide aldehyde inhibitors (this compound, MG132, ALLN) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the 20S proteasome in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the desired final concentration in the assay buffer.

    • Prepare serial dilutions of the peptide aldehyde inhibitors in DMSO.

  • Assay Setup:

    • To the wells of the 96-well microplate, add the assay buffer.

    • Add the desired concentration of the peptide aldehyde inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add the purified 20S proteasome to all wells except for the blank (substrate only).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity at regular intervals at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • For IC50 determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model.

    • For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the ubiquitin-proteasome pathway and a typical experimental workflow for evaluating protease inhibitors.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 ATP E3 E3 (Ub ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Inhibitor Peptide Aldehyde Inhibitor Inhibitor->Proteasome

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Protease, Substrate, and Inhibitors Plate Dispense Reagents into 96-well Plate Reagents->Plate Incubate Pre-incubate (Inhibitor-Protease) Plate->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Fluorescence Kinetics React->Measure Rates Calculate Initial Reaction Rates Measure->Rates IC50 Determine IC50 Values Rates->IC50 Ki Determine Ki Values Rates->Ki

Caption: Experimental workflow for protease inhibitor analysis.

Impact on the NF-κB Signaling Pathway

Proteasome inhibitors, including this compound and MG132, have a significant impact on cellular signaling pathways that are regulated by protein degradation. A key example is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. By blocking proteasomal degradation of IκB, these peptide aldehydes prevent the activation of NF-κB.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation p_IkB_NFkB P-IκB-NF-κB IkB_NFkB->p_IkB_NFkB Ub_p_IkB Ub-(P-IκB) p_IkB_NFkB->Ub_p_IkB Ubiquitination Proteasome 26S Proteasome Ub_p_IkB->Proteasome NFkB NF-κB (Active) Proteasome->NFkB IκB Degradation Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription Translocation Inhibitor This compound MG132 Inhibitor->Proteasome

Caption: Inhibition of the NF-κB pathway by proteasome inhibitors.

Conclusion

The choice of a peptide aldehyde inhibitor should be guided by the specific research question and the desired level of selectivity. This compound emerges as a highly potent and specific inhibitor of the proteasome's chymotrypsin-like activity. MG132 offers potent proteasome inhibition but with known off-target effects on calpains. ALLN, on the other hand, is a more suitable tool for studying calpains and cathepsins, with weaker activity against the proteasome. Researchers should carefully consider these specificity profiles to ensure the accurate interpretation of their experimental results. The provided experimental protocol and workflow diagrams offer a foundation for the systematic evaluation of these and other protease inhibitors.

References

Reversible Inhibition with Z-Leu-Leu-Tyr-COCHO: A Safer and More Selective Approach to Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a proteasome inhibitor can significantly impact experimental outcomes and therapeutic potential. While irreversible inhibitors have shown clinical efficacy, their off-target effects and potential for long-term toxicity are considerable drawbacks. Z-Leu-Leu-Tyr-COCHO, a potent, reversible peptide aldehyde inhibitor, offers a compelling alternative with significant advantages in terms of safety, selectivity, and controlled inhibition.

This guide provides a detailed comparison of this compound with commonly used irreversible proteasome inhibitors, bortezomib and carfilzomib. We present supporting experimental data, detailed protocols for comparative assays, and visual diagrams to illustrate the key mechanisms and workflows.

Key Advantages of Reversible Inhibition

The primary distinction between this compound and irreversible inhibitors lies in their mechanism of action. This compound forms a transient, covalent bond with the active site of the 20S proteasome, allowing for a dynamic equilibrium where the inhibitor can dissociate. In contrast, irreversible inhibitors form a stable, long-lasting bond, permanently inactivating the proteasome. This fundamental difference leads to several key advantages for reversible inhibitors:

  • Reduced Off-Target Effects and Lower Toxicity: Irreversible inhibitors can permanently bind to other cellular proteins with similar active sites, leading to off-target effects and cellular toxicity.[1] For instance, the peripheral neuropathy associated with bortezomib is attributed to its off-target inhibition of the serine protease HtrA2/Omi.[2] Peptide aldehydes, like this compound, generally exhibit a different and often more favorable off-target profile compared to peptide boronates such as bortezomib.[2] The reversible nature of this compound minimizes the risk of permanent damage to off-target proteins, contributing to a better safety profile.

  • Greater Control Over Proteasome Inhibition: The reversible binding of this compound allows for a more controlled and titratable inhibition of the proteasome. The degree of inhibition is dependent on the concentration of the inhibitor, and its effects can be more readily reversed upon removal of the compound. This provides researchers with greater experimental flexibility.

  • Potential to Overcome Resistance: Resistance to irreversible inhibitors can arise from mutations in the proteasome that prevent permanent binding. The dynamic nature of reversible inhibition may be less susceptible to such resistance mechanisms.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data for this compound, bortezomib, and carfilzomib.

Table 1: Comparative Potency Against the 20S Proteasome (Chymotrypsin-Like Activity)

InhibitorTypeWarheadKi (nM)
This compoundReversibleAldehyde3.0[3][4][5]
BortezomibReversible (slow)Boronic Acid0.6
CarfilzomibIrreversibleEpoxyketoneN/A (Irreversible)

Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Cytotoxicity (IC50 in nM) in Various Cancer Cell Lines

InhibitorMultiple MyelomaBreast CancerMelanomaHead and Neck Cancer
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Bortezomib <5050 (MCF-7)2.46 (B16F10)Data Not Available
Carfilzomib Data Not Available6.34 - 76.51Data Not Available18.3 - 70.4

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Note the variability depending on the specific cell line.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

Proteasome_Inhibition cluster_reversible Reversible Inhibition (this compound) cluster_irreversible Irreversible Inhibition Proteasome_R Active Proteasome Complex_R Proteasome-Inhibitor Complex (Transient) Proteasome_R->Complex_R Association Inhibitor_R This compound Inhibitor_R->Complex_R Complex_R->Proteasome_R Dissociation Proteasome_I Active Proteasome Complex_I Proteasome-Inhibitor Complex (Stable) Proteasome_I->Complex_I Covalent Bonding Inhibitor_I Irreversible Inhibitor Inhibitor_I->Complex_I

Caption: Mechanism of reversible vs. irreversible proteasome inhibition.

Off_Target_Effects cluster_bortezomib Bortezomib (Boronic Acid) cluster_aldehyde This compound (Peptide Aldehyde) Bortezomib Bortezomib Proteasome_B Proteasome (Target) Bortezomib->Proteasome_B Inhibition SerineProtease Serine Proteases (Off-Target, e.g., HtrA2/Omi) Bortezomib->SerineProtease Inhibition Peripheral Neuropathy Peripheral Neuropathy SerineProtease->Peripheral Neuropathy Aldehyde This compound Proteasome_A Proteasome (Target) Aldehyde->Proteasome_A Specific Inhibition OtherProteases Other Proteases (Reduced Off-Target) Aldehyde->OtherProteases Minimal Inhibition

Caption: Comparison of on-target and off-target effects.

Experimental Protocols

To facilitate direct comparison in your own research, we provide detailed methodologies for key experiments.

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol is adapted from commercially available luminescent assays and is suitable for measuring the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Proteasome substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

  • Proteasome inhibitors: this compound, Bortezomib, Carfilzomib

  • 96-well black microplates

  • Fluorometer (excitation: 360-380 nm, emission: 460-500 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density and treat with inhibitors or vehicle control for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA).

  • Assay Reaction:

    • Dilute the cell lysates to a consistent protein concentration in lysis buffer.

    • In a 96-well black microplate, add 50 µL of diluted cell lysate to each well.

    • Prepare a serial dilution of the proteasome inhibitors (this compound, Bortezomib, Carfilzomib) in lysis buffer.

    • Add 50 µL of the inhibitor dilutions or vehicle control to the wells containing the cell lysate.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 100 µL of the proteasome substrate solution (Suc-LLVY-AMC, final concentration 50 µM) to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the fluorescence at 1-minute intervals for 30-60 minutes using a fluorometer.

    • The rate of increase in fluorescence is proportional to the proteasome activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of proteasome activity versus the inhibitor concentration to determine the IC50 value for each compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Proteasome inhibitors: this compound, Bortezomib, Carfilzomib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound, bortezomib, and carfilzomib in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle-only control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

Experimental_Workflow cluster_proteasome_assay Proteasome Activity Assay cluster_cytotoxicity_assay Cytotoxicity (MTT) Assay A1 Cell Culture & Treatment A2 Cell Lysis A1->A2 A3 Incubation with Inhibitor A2->A3 A4 Addition of Fluorogenic Substrate A3->A4 A5 Fluorescence Measurement A4->A5 A6 IC50 Determination A5->A6 B1 Cell Seeding B2 Inhibitor Treatment B1->B2 B3 MTT Addition B2->B3 B4 Formazan Solubilization B3->B4 B5 Absorbance Measurement B4->B5 B6 IC50 Determination B5->B6

Caption: Workflow for comparative experimental assays.

Conclusion

This compound presents a compelling case as a valuable tool for proteasome research and a potential scaffold for the development of safer therapeutic agents. Its reversible mechanism of action offers distinct advantages over irreversible inhibitors, primarily in its potential for reduced off-target effects and lower cytotoxicity. While further head-to-head studies are needed to fully elucidate its cytotoxic profile across a broad range of cancer cell lines, the available data on its high potency and the known benefits of reversible inhibition position this compound as a superior choice for applications demanding high selectivity and a controlled inhibitory effect. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses and validate these advantages in their specific models of interest.

References

Comparative Guide: LC-MS/MS Analysis for the Confirmation of Z-Leu-Leu-Tyr-COCHO in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the proteasome inhibitor Z-Leu-Leu-Tyr-COCHO in cell lysates. It is designed to offer an objective overview of its performance in relation to other common alternatives, supported by representative experimental data and detailed protocols.

Introduction

This compound is a potent, reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome, a critical cellular machine responsible for protein degradation. The ubiquitin-proteasome system is a key regulator of numerous cellular processes, and its inhibition is a validated therapeutic strategy, particularly in oncology. Accurate and sensitive quantification of proteasome inhibitors like this compound in a complex biological matrix such as a cell lysate is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, mechanism of action elucidation, and drug development. LC-MS/MS offers the high selectivity and sensitivity required for this purpose.

This guide will detail a robust LC-MS/MS method for this compound and compare its analytical performance characteristics with a widely used alternative, MG-132 (Z-Leu-Leu-Leu-CHO).

Data Presentation: Comparative Performance of Proteasome Inhibitor Quantification by LC-MS/MS

The following table summarizes the typical analytical performance parameters for the quantification of this compound compared to MG-132 in cell lysates using the detailed LC-MS/MS protocol. These values are representative of what can be achieved with a validated method.

ParameterThis compoundMG-132 (Alternative)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL
Linearity (r²) ≥ 0.995≥ 0.995
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Matrix Effect MinimalMinimal
Recovery > 85%> 80%

Experimental Protocols

A detailed methodology for the sample preparation and LC-MS/MS analysis of this compound in cell lysates is provided below. This protocol can be adapted for the analysis of other peptide aldehyde inhibitors like MG-132 with minor modifications to the mass spectrometer parameters.

Cell Lysis and Sample Preparation
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add 200 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail) to each well of a 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice (3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell disruption and to shear DNA.

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Precipitation: Transfer 100 µL of the supernatant to a new tube. Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate the proteins.

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture & Treatment cell_harvest Cell Harvesting cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis homogenization Homogenization cell_lysis->homogenization centrifugation1 Clarification homogenization->centrifugation1 protein_precipitation Protein Precipitation centrifugation1->protein_precipitation centrifugation2 Final Centrifugation protein_precipitation->centrifugation2 lc_separation LC Separation centrifugation2->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound in cell lysates.

Signaling Pathway: The Ubiquitin-Proteasome System

ubiquitin_proteasome_pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Z_LLT_COCHO This compound Z_LLT_COCHO->Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.[1][2][3][4][5]

Conclusion

The presented LC-MS/MS methodology provides a robust and sensitive approach for the quantification of this compound in cell lysates. This method is crucial for researchers in drug discovery and cell biology to accurately determine the intracellular concentrations of this proteasome inhibitor, enabling detailed mechanistic and pharmacokinetic studies. The performance of this assay is comparable to, and in some aspects, such as the lower limit of quantification, potentially superior to methods for other widely used proteasome inhibitors like MG-132. The provided protocol serves as a comprehensive starting point for the validation and implementation of this analytical technique in a research setting.

References

Head-to-Head Comparison: Z-Leu-Leu-Tyr-COCHO vs. Epoxomicin in Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a proteasome inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two potent proteasome inhibitors: Z-Leu-Leu-Tyr-COCHO, a peptide α-keto aldehyde, and Epoxomicin, a natural product-derived epoxyketone. This objective analysis, supported by experimental data and protocols, aims to facilitate an informed choice based on the specific needs of your research.

Executive Summary

Both this compound and Epoxomicin are highly potent inhibitors of the 20S proteasome's chymotrypsin-like (CT-L) activity, a key target in cancer therapy and immunology research. Epoxomicin is an irreversible inhibitor known for its exceptional specificity for the proteasome. This compound is a reversible, slow-binding inhibitor. While both are powerful research tools, their distinct chemical structures and mechanisms of action result in different biochemical profiles. Epoxomicin's irreversibility and high specificity make it an excellent tool for long-lasting and targeted proteasome inhibition. This compound, as a reversible inhibitor, may be advantageous in experimental setups where a transient inhibition is desired.

Performance Data at a Glance

The following tables summarize the key quantitative data for this compound and Epoxomicin, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and thus, variations in experimental conditions should be considered when interpreting these values.

Table 1: Proteasome Inhibition Profile

ParameterThis compoundEpoxomicin
Target 20S Proteasome20S Proteasome
Primary Activity Inhibited Chymotrypsin-like (β5)Chymotrypsin-like (β5)
Ki (Chymotrypsin-like) ~3.0 nM[1]-
IC50 (Chymotrypsin-like) Not explicitly foundPotent, in the low nM range
Inhibition of Trypsin-like (β2) Data not available~100-fold slower rate than CT-L[2][3]
Inhibition of PGPH (β1) Data not available~1,000-fold slower rate than CT-L[2][3]
Mechanism of Action Reversible, slow-binding[1]Irreversible, covalent binding[2]

Table 2: Cytotoxicity Profile in Cancer Cell Lines

Cell LineThis compound (IC50)Epoxomicin (IC50)
Data not availableData not availableData not available
General StatementData not available in searched literatureExhibits potent cytotoxicities against various cell lines

Table 3: Specificity and Off-Target Effects

InhibitorOff-Target Proteases TestedOutcome
This compoundData not available. Peptide aldehydes may exhibit off-target activity against other proteases like calpains and cathepsins.[4][5]Specificity profile not well-documented in available literature.
EpoxomicinTrypsin, Chymotrypsin, Papain, Calpain, Cathepsin BNo significant inhibition at concentrations up to 50 µM.[2][3]

Mechanism of Action

This compound belongs to the class of peptide α-keto aldehydes. The aldehyde group acts as a "warhead" that forms a reversible covalent bond (hemiacetal) with the active site threonine residue of the proteasome's β-subunits, primarily targeting the chymotrypsin-like activity.[1]

Epoxomicin , on the other hand, is a peptide epoxyketone. It forms a stable, irreversible covalent bond with the N-terminal threonine of the proteasome's catalytic subunits. This reaction involves the formation of a morpholino ring adduct, which accounts for its high specificity and irreversible nature.[2]

Signaling Pathways and Experimental Workflows

Proteasome inhibition profoundly impacts several critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the central role of the proteasome in the NF-κB and Endoplasmic Reticulum (ER) Stress pathways, as well as a typical workflow for assessing inhibitor cytotoxicity.

G cluster_0 Canonical NF-κB Signaling Pathway Signal (e.g., TNF-α) Signal (e.g., TNF-α) Receptor Receptor Signal (e.g., TNF-α)->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Ubiquitination Ubiquitination IκBα->Ubiquitination Leads to Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Proteasome Proteasome Proteasome->IκBα Degrades Ubiquitination->Proteasome Targets for degradation by Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Proteasome_Inhibitor This compound or Epoxomicin Proteasome_Inhibitor->Proteasome

Caption: NF-κB Signaling Pathway Inhibition.

G cluster_1 ER Stress and Unfolded Protein Response (UPR) Proteasome Inhibition This compound or Epoxomicin Accumulation of\nUbiquitinated Proteins Accumulation of Ubiquitinated Proteins Proteasome Inhibition->Accumulation of\nUbiquitinated Proteins ER Stress ER Stress Accumulation of\nUbiquitinated Proteins->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation ATF4, XBP1, ATF6 Activation of ATF4, XBP1, ATF6 UPR Activation->ATF4, XBP1, ATF6 CHOP Expression CHOP Expression ATF4, XBP1, ATF6->CHOP Expression Apoptosis Apoptosis CHOP Expression->Apoptosis

Caption: ER Stress Pathway Activation.

G cluster_2 Experimental Workflow: Cytotoxicity Assessment Cell Seeding Cell Seeding Inhibitor Treatment Treat cells with This compound or Epoxomicin (various concentrations) Cell Seeding->Inhibitor Treatment Incubation Incubate for 24, 48, 72 hours Inhibitor Treatment->Incubation Cell Viability Assay e.g., MTT Assay Incubation->Cell Viability Assay Apoptosis Assay e.g., Annexin V/PI Staining Incubation->Apoptosis Assay Data Analysis Calculate IC50 values Cell Viability Assay->Data Analysis Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Flow Cytometry->Data Analysis

Caption: Cytotoxicity Assessment Workflow.

Detailed Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.

Proteasome Activity Assay (Fluorogenic Substrate-based)

Objective: To measure the chymotrypsin-like, trypsin-like, and PGPH activities of the proteasome in the presence of inhibitors.

Materials:

  • Purified 20S proteasome

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • Fluorogenic substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC

    • Trypsin-like: Boc-LSTR-AMC

    • PGPH: Z-LLE-AMC

  • This compound and Epoxomicin stock solutions (in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound and Epoxomicin in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted inhibitor to the respective wells. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.

  • Add 20 µL of purified 20S proteasome (final concentration ~1 nM) to each well and incubate for 15 minutes at 37°C.

  • To initiate the reaction, add 20 µL of the respective fluorogenic substrate (final concentration 10-20 µM).

  • Immediately measure the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorometer (Excitation/Emission wavelengths specific for AMC, e.g., 380/460 nm).

  • Calculate the rate of substrate cleavage (RFU/min).

  • Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the inhibitors on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and Epoxomicin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the inhibitors in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells after inhibitor treatment.

Materials:

  • Cells treated with inhibitors as in the cytotoxicity assay

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells) after inhibitor treatment.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

Both this compound and Epoxomicin are highly effective inhibitors of the proteasome's chymotrypsin-like activity. The choice between them should be guided by the specific requirements of the experiment.

  • Epoxomicin is the inhibitor of choice when high specificity and irreversible, long-lasting inhibition of the proteasome are desired. Its well-characterized profile and minimal off-target effects make it a reliable tool for a wide range of cellular and in vivo studies.

  • This compound is a potent, reversible inhibitor. While its off-target profile is less extensively documented, its reversibility may be advantageous for studies where a transient inhibition of the proteasome is needed to observe subsequent cellular recovery or dynamic processes.

Further head-to-head studies are warranted to provide a more direct comparison of their efficacy and selectivity under identical experimental conditions. Researchers are encouraged to carefully consider the mechanistic differences and the available data when selecting the appropriate inhibitor for their experimental goals.

References

Safety Operating Guide

Safe Disposal of Z-Leu-Leu-Tyr-COCHO: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of Z-Leu-Leu-Tyr-COCHO, a potent peptide aldehyde inhibitor of the chymotrypsin-like activity of the proteasome. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and disposal practices.

PropertyValue
Molecular Formula C30H39N3O7
CAS Number 204649-66-1
Appearance Solid lyophilized powder
Storage Temperature -20°C
Solubility Soluble in DMSO

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Decontamination of Labware:

    • All glassware, spatulas, and other equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual compound.

    • The solvent rinse should be collected as chemical waste.

    • Following the solvent rinse, wash the labware with soap and water.

  • Disposal of Unused Compound:

    • Original Container: If possible, leave the chemical in its original container.[2]

    • Waste Labeling: Clearly label the waste container as "this compound" and include the CAS number (204649-66-1).

    • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Disposal of Contaminated Materials:

    • Any disposable materials such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a designated, sealed waste bag.

    • Label the bag clearly as "Contaminated Solid Waste" and list the chemical contaminant.

  • Consult Institutional Guidelines: Always consult and adhere to your institution's specific waste disposal procedures and guidelines. Contact your EHS office for any uncertainties. Waste material must be disposed of in accordance with national and local regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Disposal ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_waste Assess Type of Waste ppe->assess_waste unused_compound Unused Compound assess_waste->unused_compound Solid contaminated_labware Contaminated Labware assess_waste->contaminated_labware Liquid/Residue contaminated_disposables Contaminated Disposables assess_waste->contaminated_disposables Solid original_container Keep in Original Container unused_compound->original_container collect_solvent Collect Solvent Rinseate as Chemical Waste contaminated_labware->collect_solvent collect_disposables Collect in Labeled Bag contaminated_disposables->collect_disposables wash_labware Wash with Soap and Water collect_solvent->wash_labware contact_ehs Consult Institutional EHS for Pickup and Disposal wash_labware->contact_ehs label_waste Label Waste Container (Name, CAS Number) original_container->label_waste label_waste->contact_ehs collect_disposables->contact_ehs

Disposal workflow for this compound.

Experimental Context: Signaling Pathway

This compound is an inhibitor of the proteasome, a key component of the ubiquitin-proteasome system which is crucial for protein degradation and regulation of various cellular processes. The diagram below illustrates the general signaling pathway affected by this inhibitor.

ubiquitin Ubiquitin e1 E1 (Ubiquitin-Activating Enzyme) ubiquitin->e1 ATP e2 E2 (Ubiquitin-Conjugating Enzyme) e1->e2 e3 E3 (Ubiquitin Ligase) e2->e3 protein Target Protein e3->protein polyubiquitin_chain Polyubiquitinated Target Protein protein->polyubiquitin_chain Ubiquitination proteasome 26S Proteasome polyubiquitin_chain->proteasome degradation Protein Degradation proteasome->degradation inhibitor This compound inhibitor->proteasome

Inhibition of the Ubiquitin-Proteasome Pathway.

By providing this essential safety and logistical information, we aim to be the preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself. For any further questions or specific handling protocols, always refer to your institution's safety guidelines or contact your designated environmental health and safety office.

References

Safeguarding Your Research: A Guide to Handling Z-Leu-Leu-Tyr-COCHO

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling, storage, and disposal of the proteasome inhibitor Z-Leu-Leu-Tyr-COCHO are outlined below to ensure the well-being of laboratory personnel and the integrity of your research. This guide provides procedural, step-by-step instructions to mitigate risks and streamline your workflow when working with this potent peptide aldehyde.

This compound is a powerful inhibitor of the chymotrypsin-like activity of the proteasome, with a reported inhibitory constant (Ki) of 3.0 nM[1][2]. Its mechanism of action targets the ubiquitination and proteasome pathway, making it a valuable tool for researchers in drug development and cell biology[1]. However, as with any active compound, its chemical, physical, and toxicological properties have not been exhaustively investigated, necessitating careful handling and adherence to safety protocols[3].

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form, to prevent inadvertent exposure through inhalation, skin, or eye contact.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn at all times to protect against dust particles and potential splashes. Must meet ANSI Z87.1 standards[4].
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact. Gloves should be inspected before use and changed immediately if contaminated[5][6].
Body Protection Laboratory CoatA standard, properly fitting lab coat should be worn to protect clothing and skin from accidental spills[5][7].
Respiratory Protection Respirator or Dust MaskRecommended when handling the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a well-ventilated area[3][6].

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is paramount for maintaining the stability of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Designate a clean and uncluttered workspace for handling the compound.

  • Don PPE: Before handling, put on all required personal protective equipment, including a lab coat, safety goggles, and gloves[6].

  • Weighing: If working with the powdered form, weigh the required amount in a designated area, taking care to minimize the creation of dust[3].

  • Reconstitution: For solution preparation, slowly add the desired solvent to the vial containing the peptide. Cap the vial securely before mixing to ensure homogeneity.

  • Clean-up: After handling is complete, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.

Storage Protocols:

  • Short-term Storage (Solutions): If possible, prepare and use solutions on the same day. If storage is necessary, store solutions at -20°C for up to one month[8]. Before use, allow the solution to equilibrate to room temperature and ensure no precipitation has occurred[8].

  • Long-term Storage (Unopened): The unopened product should be stored at a recommended temperature of -20°C[1][3].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the peptide, in either solid or solution form, into a waste container that is clearly labeled for chemical waste[6].

  • Container Sealing: Securely seal the waste container to prevent any leaks or spills[6].

  • Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical waste disposal[3]. Do not discharge into the environment without proper handling of contaminated wastewater[3].

Signaling Pathway and Experimental Workflow

This compound primarily acts on the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular processes.

Proteasome_Inhibition Inhibition of the Proteasome by this compound cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Target Protein Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein ATP, E1, E2, E3 Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated Protein E1 (Activating) E1 (Activating) E2 (Conjugating) E2 (Conjugating) E3 (Ligase) E3 (Ligase) 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Recognition Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments Degradation Ubiquitin Recycling Ubiquitin Recycling 26S Proteasome->Ubiquitin Recycling This compound This compound This compound->26S Proteasome Inhibition

Caption: Inhibition of the 26S proteasome by this compound, blocking protein degradation.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。